Bis-sulfone NHS Ester
描述
Structure
3D Structure
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO9S2/c1-19-3-11-24(12-4-19)40(35,36)17-23(18-41(37,38)25-13-5-20(2)6-14-25)28(33)21-7-9-22(10-8-21)29(34)39-30-26(31)15-16-27(30)32/h3-14,23H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRPBIATANVSPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)ON4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Bis-sulfone NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bis-sulfone N-hydroxysuccinimide (NHS) Ester, a key reagent in the field of bioconjugation. It details its chemical structure, physicochemical properties, and its primary application in the site-specific rebridging of disulfide bonds in proteins, particularly antibodies. This document is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to facilitate its effective use in research and drug development.
Core Concepts: Chemical Structure and Properties
Bis-sulfone NHS Ester is a bis-alkylating labeling reagent with the chemical formula C29H27NO9S2 and a molecular weight of approximately 597.7 g/mol .[1][2] Its structure is characterized by a central three-carbon bridge flanked by two sulfone groups and terminating in an NHS ester moiety.[] This unique architecture makes it highly selective for the cysteine sulfur atoms of a reduced disulfide bond, enabling the covalent rebridging of the disulfide linkage.[4][5][6]
The sulfone groups are relatively inert functional groups, contributing to the stability of the reagent.[7] The NHS ester, a well-established reactive group in bioconjugation, readily reacts with primary amines, although the primary application of this specific molecule leverages its reactivity towards thiols.[][8] The reaction with primary amines is most efficient in a slightly alkaline pH range of 7.2 to 8.5.[][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C29H27NO9S2 | [4][5] |
| Molecular Weight | 597.7 g/mol | [2][4] |
| Appearance | Grey solid | [5] |
| Purity | >90% (typically >95% by HPLC) | [4][5] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [1][5][9] |
| Storage Conditions | -20°C, desiccated | [4][5] |
Mechanism of Action: Disulfide Bond Rebridging
The primary utility of this compound lies in its ability to selectively rebridge disulfide bonds that have been reduced to their constituent thiol groups. This process is particularly valuable in the context of antibody-drug conjugates (ADCs), where it allows for site-specific conjugation while maintaining the structural integrity of the antibody.[10][11]
The reaction proceeds via a two-step bis-alkylation mechanism:
-
Reduction of the Disulfide Bond: The target disulfide bond within the protein is first reduced using a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT), to yield two free sulfhydryl (thiol) groups.[12]
-
Bis-Alkylation: The this compound is then introduced. The two sulfone groups act as Michael acceptors, reacting with the newly formed thiol groups. This results in the formation of a stable, three-carbon bridge that covalently links the two cysteine residues, effectively re-forming the connection while leaving the protein structurally intact.[10][12]
Quantitative Data
While specific quantitative data for this compound is not extensively published, the behavior of the NHS ester functional group is well-characterized. The stability of NHS esters is highly dependent on pH, with hydrolysis being a significant competing reaction at higher pH values.
Table 2: General Stability of NHS Esters in Aqueous Solution
| pH | Half-life of Hydrolysis | Reference |
| 7.0 (at 0°C) | 4-5 hours | [13] |
| 8.0 | 1 hour | [6] |
| 8.6 (at 4°C) | 10 minutes | [13] |
The optimal pH for the reaction of NHS esters with primary amines is a compromise between maximizing the concentration of the deprotonated, nucleophilic amine and minimizing the rate of hydrolysis, typically falling within the range of 7.2 to 8.5.[][8] For the thiol-reactive application of this compound, the reaction is generally performed under mild conditions after the reduction step.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in antibody disulfide rebridging. Optimization may be required for specific proteins and applications.
Materials
-
Antibody or protein of interest
-
This compound
-
Reducing agent (e.g., TCEP-HCl or DTT)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)
-
Quenching reagent (e.g., N-acetylcysteine or glycine)
-
Anhydrous DMSO or DMF for dissolving the this compound
-
Desalting columns or other purification materials
Protocol for Antibody Disulfide Rebridging
This protocol is a two-step process involving the reduction of the disulfide bonds followed by the rebridging reaction.
Step-by-Step Methodology:
-
Protein Preparation:
-
Prepare the antibody or protein solution in a suitable reaction buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines if targeting the NHS ester functionality, though for disulfide rebridging, this is less critical.
-
-
Reduction of Disulfide Bonds:
-
Add a 5-20 fold molar excess of the reducing agent (e.g., TCEP-HCl) to the protein solution.
-
Incubate the reaction mixture at room temperature or 37°C for 30-90 minutes. The optimal time and temperature should be determined empirically for the specific protein.
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess reducing agent using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent the reaction of the reducing agent with the this compound.
-
-
Rebridging Reaction:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-20 mM).
-
Add a 5-20 fold molar excess of the this compound solution to the reduced and purified protein solution.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted this compound, add a quenching reagent such as N-acetylcysteine or glycine (B1666218) to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the rebridged protein from excess reagents and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.
-
Logical Relationships and Considerations
The success of a bioconjugation experiment using this compound depends on the careful consideration of several interconnected factors.
-
pH Control: While the primary reaction is with thiols, the NHS ester is still susceptible to hydrolysis, which is accelerated at higher pH. Maintaining a near-neutral pH (7.2-7.5) during the bis-alkylation step is generally recommended.
-
Reagent Concentration and Molar Ratios: The molar excess of both the reducing agent and the this compound will influence the efficiency of the reaction. Optimization is necessary to achieve the desired degree of modification without causing protein aggregation or unwanted side reactions.
-
Temperature and Incubation Time: These parameters should be carefully controlled to ensure complete reaction while minimizing potential protein degradation or denaturation.
-
Purity and Storage of this compound: The reagent is sensitive to moisture and should be stored desiccated at -20°C.[4][5] Using high-purity, freshly prepared solutions is critical for reproducible results.
Conclusion
This compound is a powerful tool for the site-specific modification of proteins, offering a method to create homogenous and stable bioconjugates. Its ability to rebridge disulfide bonds makes it particularly valuable for the development of next-generation antibody-drug conjugates and other protein-based therapeutics and diagnostics. A thorough understanding of its chemical properties and the optimization of reaction conditions are paramount to its successful implementation in the laboratory. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this versatile reagent in their scientific endeavors.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound | C29H27NO9S2 | CID 6420087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 899452-51-8 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. precisepeg.com [precisepeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. lumiprobe.com [lumiprobe.com]
An In-Depth Technical Guide to the Bis-sulfone NHS Ester Mechanism of Action in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of Bis-sulfone NHS Esters in bioconjugation. The focus is on their use in creating stable and homogenous bioconjugates, particularly in the context of antibody-drug conjugates (ADCs).
Core Mechanism of Action: Dual Reactivity for Site-Specific Conjugation
Bis-sulfone NHS Ester reagents are heterobifunctional crosslinkers that offer a powerful method for site-specific bioconjugation. Their mechanism of action is characterized by two distinct reactive functionalities: the bis-sulfone group and the N-hydroxysuccinimide (NHS) ester.
1.1. The Bis-Sulfone Moiety: Rebridging Disulfide Bonds
The core of the bis-sulfone's utility in bioconjugation lies in its ability to react with free thiol groups, particularly those generated from the reduction of disulfide bonds in proteins like antibodies. This "disulfide rebridging" creates a stable, three-carbon covalent linkage.[1][2] The process involves a sequential bis-alkylation reaction.[3]
The reaction proceeds in two main steps:
-
Disulfide Bond Reduction: The native interchain disulfide bonds of a protein, such as an antibody, are first reduced to yield pairs of free cysteine thiol groups. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).[4][]
-
Bis-Alkylation: The bis-sulfone reagent is then introduced. It acts as a bis-alkylating agent, reacting with the two newly formed thiol groups to form a stable three-carbon bridge, effectively re-linking the protein chains.[2] This process is highly selective for the paired cysteine residues from the original disulfide bond.
This disulfide rebridging strategy is highly advantageous for the creation of homogenous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR), as it targets specific, native sites within the antibody structure.[6][7]
1.2. The NHS Ester Moiety: Amine-Reactive Conjugation
The N-hydroxysuccinimide (NHS) ester is a well-established amine-reactive functional group.[][8] It reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[] This reaction is most efficient at a slightly basic pH (typically 7.2-8.5).[]
In the context of a this compound reagent, the NHS ester functionality is typically used to attach a payload—such as a cytotoxic drug, a fluorescent dye, or a PEG linker—to the bis-sulfone crosslinker before the conjugation to the target protein.[7] This allows for the synthesis of a custom "bis-sulfone-payload" reagent that can then be used for disulfide rebridging.
Quantitative Data on Bis-sulfone Bioconjugation
The stability and efficiency of bioconjugation reactions are critical for the development of robust and effective therapeutics. Bis-sulfone linkers have demonstrated superior stability compared to more traditional maleimide-based linkers.
| Parameter | Bis-sulfone Conjugate | Maleimide Conjugate | Reference |
| Stability in Human Plasma | High stability, resistant to thioether exchange with albumin. | Susceptible to thioether exchange, leading to deconjugation. | [9] |
| DAR Stability (in vitro) | No decrease in average DAR observed after 120 hours at 37°C. | Significant decrease in average DAR over time due to instability. | [7] |
| Reaction Kinetics | Conjugation can be slower than maleimide, sometimes requiring elevated temperatures (e.g., 37°C) or longer incubation times (4-8 hours) for completion. | Rapid conjugation, often complete within 1 hour at room temperature. | [9] |
| Homogeneity of Conjugate | Produces highly homogenous conjugates with a defined DAR (e.g., DAR 4). | Can result in a heterogeneous mixture of species with varying DARs. | [7] |
Experimental Protocols
The following protocols provide a general framework for the reduction of antibody disulfide bonds and subsequent conjugation with a bis-sulfone reagent, as well as a general protocol for NHS ester conjugation.
Protocol for Disulfide Rebridging with a Bis-Sulfone Reagent
This protocol is adapted from methodologies for site-specific antibody conjugation.[4][]
Materials:
-
Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP-HCl) solution
-
Bis-sulfone reagent dissolved in an organic solvent (e.g., DMSO)
-
Quenching Reagent: N-acetylcysteine
-
Reaction Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting columns or other size-exclusion chromatography (SEC) equipment
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to a working range (e.g., 1-5 mg/mL).
-
-
Reduction of Interchain Disulfide Bonds:
-
Add a 5- to 20-fold molar excess of TCEP-HCl solution to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
-
Removal of Excess Reducing Agent:
-
Immediately following incubation, remove the excess TCEP using a desalting column pre-equilibrated with Reaction Buffer. This step is crucial to prevent side reactions with the bis-sulfone reagent.
-
-
Rebridging Reaction:
-
Prepare a stock solution of the bis-sulfone reagent in an organic solvent like DMSO (e.g., 10 mM).
-
Add a 5- to 10-fold molar excess of the bis-sulfone reagent solution to the reduced and purified antibody.
-
Incubate the reaction at room temperature or 37°C for 2-8 hours with gentle agitation.
-
-
Quenching of the Reaction:
-
To consume any unreacted bis-sulfone reagent, add a 5-fold molar excess of N-acetylcysteine.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the resulting antibody conjugate from excess reagents and byproducts using a desalting column or SEC.
-
General Protocol for NHS Ester Conjugation to Primary Amines
This protocol outlines the general steps for labeling a protein with an NHS ester-activated molecule.[8]
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
NHS ester-activated molecule dissolved in an organic solvent (e.g., DMF or DMSO)
-
Quenching Reagent: Tris or glycine (B1666218) solution
-
Purification equipment (e.g., desalting column, dialysis cassette)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. The optimal pH is typically between 7.2 and 8.5.
-
-
Prepare the NHS Ester Solution:
-
Prepare a stock solution of the NHS ester in an anhydrous organic solvent (e.g., 10 mg/mL in DMF or DMSO).
-
-
Conjugation Reaction:
-
Add the NHS ester solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the NHS ester is a common starting point.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
-
Quench the Reaction:
-
Add a quenching reagent (e.g., Tris or glycine to a final concentration of 20-50 mM) to consume any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes.
-
-
Purify the Conjugate:
-
Remove excess, unreacted reagents by size-exclusion chromatography or dialysis.
-
Visualizations of Mechanisms and Workflows
Mechanism of Bis-Sulfone Disulfide Rebridging
Caption: Mechanism of disulfide rebridging using a bis-sulfone reagent.
Experimental Workflow for Bis-Sulfone Conjugation
Caption: Experimental workflow for antibody conjugation with a bis-sulfone reagent.
Intracellular Trafficking and Payload Release of an ADC
Caption: Intracellular trafficking pathway of an antibody-drug conjugate (ADC).[1][10][11]
References
- 1. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. almacgroup.com [almacgroup.com]
- 11. dovepress.com [dovepress.com]
An In-depth Technical Guide to Bis-sulfone NHS Ester for Bioconjugation
For researchers, scientists, and professionals in drug development, the precise and stable conjugation of molecules to proteins is a critical aspect of creating effective therapeutics and research tools. Among the various bioconjugation strategies, the use of Bis-sulfone NHS Ester for rebridging native disulfide bonds offers a compelling approach for producing homogenous and stable antibody-drug conjugates (ADCs) and other protein conjugates. This guide provides a comprehensive overview of the core technology, quantitative data, experimental protocols, and relevant biological pathways associated with this compound.
Core Principles of this compound Chemistry
Chemical Structure and Properties
This compound is a hetero-bifunctional crosslinking reagent characterized by two key reactive groups: a bis-sulfone moiety and an N-hydroxysuccinimide (NHS) ester.
-
Bis-sulfone Group: This functional group is specifically designed to react with the two free thiol groups that result from the mild reduction of a native disulfide bond in a protein. It acts as a bis-alkylating agent, forming stable thioether bonds with both cysteine residues.
-
NHS Ester Group: The NHS ester is a well-established amine-reactive functional group. It readily reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide, to form a stable amide bond. This allows for the attachment of a payload molecule (e.g., a drug, a fluorescent dye, or a PEG chain) to the bis-sulfone core before or after conjugation to the protein.
The general structure of a this compound enables the covalent rebridging of a disulfide bond with a three-carbon bridge, effectively restoring the structural integrity of the protein while introducing a new molecular entity at a specific site.[1][2][3][4]
Table 1: Physicochemical Properties of a Typical this compound
| Property | Value |
| Molecular Formula | C₂₉H₂₇NO₉S₂ |
| Molecular Weight | 597.66 g/mol |
| Appearance | Grey solid |
| Purity (typical) | >95% (HPLC) |
| Solubility | DMSO, DMF, DCM, THF, Chloroform |
| Storage Conditions | -20°C, Desiccate |
Source:[3]
Mechanism of Action: Disulfide Rebridging
The disulfide rebridging process using a bis-sulfone reagent involves a two-step mechanism:
-
Formation of a Mono-sulfone Michael Acceptor: In the first step, one of the sulfone groups of the bis-sulfone reagent acts as a leaving group, leading to the in-situ formation of a mono-sulfone Michael acceptor.
-
Sequential Michael Addition and Elimination: The newly formed Michael acceptor then undergoes a sequential reaction with the two thiol groups of the reduced disulfide bond. This involves a Michael addition of one thiol, followed by an elimination and a subsequent Michael addition of the second thiol. This sequence of reactions results in the formation of a stable three-carbon bridge covalently linking the two cysteine residues.[5]
Quantitative Data and Performance
A key advantage of using this compound for bioconjugation is the high efficiency of the reaction and the enhanced stability of the resulting conjugate compared to other methods, such as those utilizing maleimide (B117702) chemistry.
Table 2: Quantitative Performance Data of Bis-sulfone Based Conjugation
| Parameter | Bis-sulfone Conjugation | Maleimide Conjugation |
| Conjugation Yield (Antibody) | 78% conversion to DAR4 ADC | Variable, often results in a heterogeneous mixture of DARs |
| Conjugation Yield (Fab Fragment) | ~95% conversion | Not typically used for rebridging |
| Stability in Human Plasma | High, >95% conjugate retained after 7 days | Lower, ~70% conjugate retained after 7 days; prone to retro-Michael reaction and thiol exchange |
| Homogeneity of Conjugate | High, produces a more homogenous product with a defined Drug-to-Antibody Ratio (DAR) | Low, produces a heterogeneous mixture of species with varying DARs and conjugation sites |
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the preparation of an antibody-drug conjugate using a this compound-payload construct. This protocol is a synthesis of best practices and can be adapted for specific antibodies and payloads.
3.1. Materials and Reagents
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound functionalized with the desired payload (e.g., MMAE)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Borate buffer (e.g., 50 mM, pH 8.0)
-
Quenching Reagent: N-acetyl cysteine or other thiol-containing molecule
-
Purification System: Size-exclusion chromatography (SEC) or other suitable protein purification system
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Standard laboratory equipment for protein handling and analysis (e.g., spectrophotometer, SDS-PAGE, HPLC)
3.2. Step-by-Step Conjugation Protocol
Step 1: Antibody Preparation and Disulfide Reduction
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or other interfering substances, perform a buffer exchange into a suitable reaction buffer like PBS (pH 7.4).
-
Reduction of Interchain Disulfides:
-
To the antibody solution (typically 1-5 mg/mL), add a freshly prepared solution of TCEP to a final concentration of 1-5 mM. The optimal concentration and molar excess of TCEP should be determined empirically for each antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation. This step selectively reduces the interchain disulfide bonds while leaving the intrachain disulfides intact.
-
After incubation, cool the reaction mixture to 4°C.
-
Step 2: Conjugation with this compound-Payload
-
Prepare the this compound-Payload Solution: Dissolve the this compound-payload construct in a minimal amount of anhydrous DMSO to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
Add the dissolved this compound-payload to the reduced antibody solution. The molar excess of the payload construct should be optimized to achieve the desired DAR, typically starting with a 5-10 fold molar excess over the antibody.
-
Incubate the reaction mixture at 4°C for 16-24 hours with gentle agitation. The reaction should be performed in the dark if the payload is light-sensitive.
-
Step 3: Quenching and Purification
-
Quench the Reaction: To quench any unreacted bis-sulfone reagent, add a molar excess of a thiol-containing quenching reagent like N-acetyl cysteine. Incubate for 30 minutes at 4°C.
-
Purify the Antibody-Drug Conjugate:
-
Remove the unreacted payload, reducing agent, and other small molecules by purifying the ADC using size-exclusion chromatography (SEC).
-
Elute the ADC with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified ADC.
-
Step 4: Characterization of the ADC
-
Determine Protein Concentration: Measure the protein concentration of the purified ADC using a spectrophotometer (A280) or a protein assay (e.g., BCA).
-
Assess Drug-to-Antibody Ratio (DAR): The DAR can be determined using various methods, including Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), or Mass Spectrometry.
-
Analyze Purity and Aggregation: Assess the purity and the presence of aggregates in the final ADC product using SDS-PAGE (under reducing and non-reducing conditions) and Size-Exclusion Chromatography (SEC).
-
Confirm Biological Activity: Evaluate the binding affinity of the ADC to its target antigen using methods like ELISA or Surface Plasmon Resonance (SPR). The cytotoxic activity of the ADC can be assessed using in vitro cell-based assays.
Visualizing Workflows and Pathways
Experimental Workflow for ADC Development
The development of an antibody-drug conjugate using this compound technology follows a structured workflow from initial reagent preparation to the final characterization of the conjugate.
Cellular Signaling Pathway of an Antibody-Drug Conjugate
Once administered, an ADC follows a specific pathway to deliver its cytotoxic payload to the target cancer cell, leveraging receptor-mediated endocytosis.
Conclusion
This compound represents a significant advancement in the field of bioconjugation, particularly for the development of next-generation antibody-drug conjugates. Its ability to create stable, homogenous conjugates by rebridging native disulfide bonds addresses key challenges associated with earlier conjugation methods. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to harness the potential of this powerful technology in their work. The superior stability and homogeneity offered by this approach can lead to the development of more effective and safer targeted therapeutics.
References
- 1. Delivery of Drugs into Cancer Cells Using Antibody–Drug Conjugates Based on Receptor-Mediated Endocytosis and the Enhanced Permeability and Retention Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Systems Pharmacology Model for Drug Delivery to Solid Tumors by Antibody-Drug Conjugates: Implications for Bystander Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the scope of antibody rebridging with new pyridazinedione-TCO constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-Drug Conjugates: New Strategies of ADC Payloads | MolecularCloud [molecularcloud.org]
- 6. Bridging disulfides for stable and defined antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry and Application of Bis-sulfone NHS Esters for Thiol-Specific Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reactivity of bis-sulfone NHS esters with thiols, a critical conjugation chemistry in the development of advanced biotherapeutics and research reagents. We will delve into the reaction mechanism, experimental protocols, and the stability of the resulting conjugates, offering a technical resource for scientists in the field.
Introduction to Bis-sulfone Chemistry
Bis-sulfone reagents are powerful tools for the site-specific modification of proteins and other biomolecules. They are particularly valued for their ability to rebridge disulfide bonds, offering a stable and homogenous conjugation strategy. The core of their reactivity lies in a bis-alkylation reaction with two free thiol groups, typically derived from the reduction of a disulfide bond. This process forms a stable three-carbon bridge, effectively re-linking the cysteine residues.[1][2]
The N-hydroxysuccinimide (NHS) ester component of these reagents allows for their initial conjugation to a molecule of interest (e.g., a therapeutic payload, a detection label, or a polymer like PEG) via reaction with a primary amine. The resulting bis-sulfone-functionalized molecule can then be used to target and react with thiol groups on a separate biomolecule.
Reaction Mechanism with Thiols
The reaction of a bis-sulfone with thiols proceeds through a sequential Michael addition-elimination mechanism.[3] The process can be summarized in the following key steps:
-
Reduction of Disulfide Bonds: Native disulfide bonds in a protein, such as the interchain disulfides in an antibody, are first reduced to yield two free cysteine thiols. A common reducing agent for this purpose is tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which is effective and does not contain a thiol group that could interfere with the subsequent reaction.[1]
-
In Situ Formation of a Michael Acceptor: The bis-sulfone reagent, in a slightly basic environment, undergoes an elimination reaction to form a reactive mono-sulfone Michael acceptor.[3][4]
-
Sequential Michael Additions: The two free thiols then sequentially react with the Michael acceptor. This bis-alkylation covalently rebridges the original disulfide bond with a stable three-carbon linkage.[1]
This disulfide rebridging approach is particularly advantageous in the construction of antibody-drug conjugates (ADCs), as it leads to a more homogenous product with a defined drug-to-antibody ratio (DAR) and enhanced stability compared to other conjugation methods.[5]
Quantitative Data: Reactivity and Stability
While specific kinetic rate constants for the bis-sulfone reaction with thiols are not extensively published, the reactivity is known to be efficient under mild conditions. The stability of the resulting thioether linkage is a key advantage over other thiol-reactive chemistries, particularly maleimides.
Below is a summary of available quantitative and qualitative data comparing sulfone-based conjugation with the widely used maleimide (B117702) chemistry.
| Parameter | Bis-sulfone Linkage | Maleimide Linkage | References |
| Reaction pH | Optimal at neutral to slightly basic pH (around 7.0-8.0) | Optimal at pH 6.5-7.5 | [4][6] |
| Reaction Speed | Generally rapid, with reactions often complete within hours at room temperature. Allyl sulfones, a related class, show complete reaction with thiols in as little as 15 minutes at pH 6. | Very rapid, often considered a "click" reaction. | [1][6] |
| Stability in Presence of Thiols (e.g., Glutathione) | High stability. Mono-sulfone-PEG conjugates retained >95% conjugation after 7 days at 37°C in the presence of 1 mM glutathione. | Susceptible to retro-Michael reaction and thiol exchange. Maleimide-PEG conjugates retained only ~70% conjugation under the same conditions. | [7] |
| Bond Reversibility | Forms a stable, effectively irreversible thioether bond. | The thioether bond is susceptible to reversal (retro-Michael reaction), leading to deconjugation. | [8] |
Experimental Protocols
General Protocol for Antibody Disulfide Rebridging with a Bis-sulfone Reagent
This protocol provides a general workflow for the site-specific conjugation of a molecule to an antibody via disulfide bond rebridging.
Materials:
-
Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
Bis-sulfone NHS ester functionalized molecule of interest
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Reaction Buffer (e.g., phosphate (B84403) buffer with EDTA)
-
Desalting columns
-
Organic solvent (e.g., DMSO) for dissolving the bis-sulfone reagent
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the desired reaction buffer.
-
Adjust the antibody concentration to a working range (e.g., 1-10 mg/mL).
-
-
Reduction of Interchain Disulfide Bonds:
-
Add a molar excess of TCEP solution to the antibody solution. The exact molar excess will need to be optimized for the specific antibody but is typically in the range of 2-10 fold molar excess per disulfide bond.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
-
Removal of Excess Reducing Agent:
-
Immediately following incubation, remove the excess TCEP using a desalting column pre-equilibrated with the reaction buffer. This step is crucial to prevent the reaction of TCEP with the bis-sulfone reagent.
-
-
Rebridging Reaction:
-
Prepare a stock solution of the bis-sulfone functionalized molecule in an organic solvent like DMSO.
-
Add a molar excess of the bis-sulfone reagent to the reduced and purified antibody. A typical starting point is a 5-20 fold molar excess.
-
Incubate the reaction at room temperature for 2-12 hours with gentle agitation. The optimal time should be determined empirically.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted bis-sulfone reagent and any byproducts using a suitable purification method such as size-exclusion chromatography (SEC), ion-exchange chromatography, or dialysis.
-
-
Characterization:
-
Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).
-
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Water-soluble allyl sulfones for dual site-specific labelling of proteins and cyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00005C [pubs.rsc.org]
- 7. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Technical Guide to Disulfide Bond Rebridging Using Bis-sulfone NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of bis-sulfone N-hydroxysuccinimide (NHS) ester chemistry for the site-specific rebridging of disulfide bonds in proteins, particularly in the context of creating stable and homogeneous antibody-drug conjugates (ADCs). This technology offers a powerful approach to overcome the limitations of traditional conjugation methods, enabling precise control over the drug-to-antibody ratio (DAR) and enhancing the therapeutic window of ADCs.
Introduction to Disulfide Bond Rebridging
The conjugation of cytotoxic payloads to monoclonal antibodies (mAbs) is a cornerstone of modern targeted cancer therapy. Traditional methods often rely on the stochastic conjugation to lysine (B10760008) residues or the alkylation of reduced interchain disulfide bonds, leading to heterogeneous mixtures of ADCs with varying DARs and conjugation sites. This heterogeneity can negatively impact the pharmacokinetics, efficacy, and safety of the therapeutic.
Disulfide bond rebridging technologies have emerged as a solution to these challenges. By utilizing bifunctional reagents that span the two cysteine residues of a reduced disulfide bond, it is possible to create homogeneous ADCs with a defined DAR. The bis-sulfone NHS ester technology is a prime example of this approach, offering a stable and efficient method for re-establishing the covalent linkage between antibody chains while simultaneously attaching a therapeutic payload.
The Chemistry of this compound Rebridging
The rebridging process using bis-sulfone NHS esters is a two-step procedure involving the reduction of the native disulfide bond followed by a bis-alkylation reaction with the rebridging reagent.
Mechanism of Action
The core of the bis-sulfone rebridging chemistry lies in a sequential Michael addition-elimination reaction. The process can be summarized as follows:
-
Disulfide Bond Reduction: The interchain disulfide bonds of the antibody are first reduced using a mild reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to yield free sulfhydryl groups.
-
Formation of a Reactive Michael Acceptor: The bis-sulfone reagent, in the presence of the thiol groups, undergoes an in-situ elimination of one of the sulfone groups to form a highly reactive mono-sulfone Michael acceptor.
-
Sequential Thiol Addition: The two free cysteine thiols then sequentially add to the Michael acceptor. The first thiol addition is followed by the elimination of the second sulfone group, regenerating the Michael acceptor for the second thiol addition. This results in the formation of a stable, three-carbon bridge covalently linking the two cysteine residues.
The NHS ester moiety of the reagent allows for the pre-attachment of a linker and payload to the bis-sulfone core, enabling the direct incorporation of the therapeutic agent during the rebridging process.
Figure 1: Mechanism of Disulfide Rebridging.
Quantitative Data on Bis-sulfone Rebridging
The efficiency and stability of bis-sulfone rebridging have been demonstrated in numerous studies. The following tables summarize key quantitative data from the literature.
| Parameter | Antibody/Fragment | Payload | Value | Reference |
| Conjugation Conversion | Trastuzumab | MMAE | 78% to DAR 4 | [1] |
| Fab (from Trastuzumab) | MMAE | ~95% | [1] | |
| Drug-to-Antibody Ratio (DAR) | Trastuzumab | MMAE | Predominantly DAR 4 | [1] |
| Brentuximab | MMAE | DAR 4 | [2] | |
| In Vitro Potency (IC50) | Trastuzumab-MMAE ADC (DAR 4) | MMAE | Potent activity in HER2-positive cells | |
| Brentuximab-MMAE ADCs | MMAE | 16-34 pM | [2] | |
| Serum Stability | Trastuzumab-Alexa Fluor 488 | Alexa Fluor 488 | No significant degradation after 96h in human or rat serum | [3] |
| Trastuzumab-MMAE ADC | MMAE | No decrease in DAR after 120h at 37°C | [1] | |
| In Vivo Efficacy | Trastuzumab-MMAE ADC (DAR 4) | MMAE | Superior efficacy compared to T-DM1 in a JIMT-1 xenograft model | |
| Brentuximab-MMAE ADCs | MMAE | Greater efficacy than Adcetris® in vivo | [2] |
Table 1: Quantitative data on the performance of ADCs generated using bis-sulfone rebridging technology.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the preparation and evaluation of ADCs using this compound chemistry.
General Experimental Workflow
The overall process for generating and characterizing a rebridged ADC is outlined below.
Figure 2: ADC Preparation and Evaluation Workflow.
Protocol for Antibody Reduction
Objective: To reduce the interchain disulfide bonds of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)
Procedure:
-
Prepare a stock solution of the reducing agent (e.g., 100 mM DTT in water).
-
Dilute the antibody to a concentration of 5-10 mg/mL in the reaction buffer.
-
Add the reducing agent to the antibody solution to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically.[4][5]
-
Incubate the reaction mixture at 37°C for 30-60 minutes.[5]
-
Immediately after incubation, remove the excess reducing agent using a pre-equilibrated desalting column. Elute with the reaction buffer.
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
Protocol for Conjugation with this compound
Objective: To conjugate the payload-linker-bis-sulfone NHS ester to the reduced antibody.
Materials:
-
Reduced antibody from the previous step
-
This compound with attached linker and payload, dissolved in an organic solvent (e.g., DMSO)
-
Reaction buffer (as above)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Cool the reduced antibody solution on ice.
-
Add the this compound-payload solution to the antibody solution with gentle mixing. A typical molar excess of the reagent is 4-8 fold per disulfide bond.
-
Allow the reaction to proceed on ice or at room temperature for 1-2 hours.
-
(Optional) Quench the reaction by adding a small volume of the quenching solution.
-
Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography, to remove unreacted reagent and other impurities.
Protocol for ADC Characterization
Objective: To determine the average DAR and the distribution of drug-loaded species.
Principle: HIC separates proteins based on their hydrophobicity. The addition of a hydrophobic payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
Typical HIC-HPLC Conditions:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
Gradient: A linear gradient from high to low salt concentration.
-
Detection: UV at 280 nm.
Data Analysis: The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated. The weighted average DAR is calculated based on the relative peak areas.[6]
Objective: To assess the presence of aggregates in the ADC preparation.
Principle: SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric ADC.
Typical SEC-HPLC Conditions:
-
Column: An SEC column suitable for proteins (e.g., Agilent AdvanceBio SEC)
-
Mobile Phase: A physiological buffer (e.g., 150 mM sodium phosphate, pH 7.0)[7]
-
Flow Rate: Typically 0.5-1.0 mL/min
-
Detection: UV at 280 nm
Data Analysis: The percentage of aggregate is determined by integrating the peak corresponding to the high molecular weight species and expressing it as a percentage of the total peak area.[8]
Protocol for In Vitro Cytotoxicity Assay
Objective: To evaluate the potency and target-specificity of the ADC in killing cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add the different concentrations of the ADC or control antibody. Include untreated cells as a control.
-
Incubate the plates for 72-120 hours at 37°C.[1]
-
Measure cell viability using a suitable assay.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[1]
Protocol for In Vivo Efficacy Study in a Xenograft Model
Objective: To assess the anti-tumor efficacy of the ADC in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.[9]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, isotype control, ADC at different doses).
-
Administer the treatments intravenously at the specified dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week.[9]
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Signaling Pathways Affected by MMAE-based ADCs
Monomethyl auristatin E (MMAE), a potent anti-tubulin agent, is a commonly used payload in ADCs. Upon internalization and cleavage of the linker, MMAE disrupts the microtubule dynamics within the cancer cell, leading to cell cycle arrest and apoptosis.
Figure 3: MMAE Mechanism of Action Pathway.
The key events in the signaling pathway are:
-
Binding and Internalization: The ADC binds to its target antigen on the surface of the cancer cell and is internalized, typically via endocytosis.
-
Lysosomal Trafficking and Payload Release: The ADC-antigen complex is trafficked to the lysosome, where the linker is cleaved by lysosomal proteases (in the case of protease-cleavable linkers), releasing the active MMAE payload into the cytoplasm.[10]
-
Microtubule Disruption: MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disrupts the mitotic spindle, a critical structure for cell division.[10]
-
Cell Cycle Arrest: The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase.[11]
-
Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Conclusion
The this compound technology for disulfide bond rebridging represents a significant advancement in the field of antibody-drug conjugates. By enabling the creation of homogeneous and stable ADCs with a precisely controlled DAR, this methodology addresses key limitations of earlier conjugation techniques. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers looking to leverage this powerful technology for the development of next-generation targeted therapeutics. The robust in vitro and in vivo performance of ADCs generated using this approach underscores its potential to improve the therapeutic index of cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Generation of Antibody-Drug Conjugate Resistant Models [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. hpst.cz [hpst.cz]
- 9. benchchem.com [benchchem.com]
- 10. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 11. emedicine.medscape.com [emedicine.medscape.com]
stability and storage conditions for Bis-sulfone NHS Ester
An In-depth Technical Guide on the Stability and Storage of Bis-sulfone NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-sulfone N-hydroxysuccinimide (NHS) Ester is a bifunctional crosslinking reagent designed for the site-specific re-bridging of native disulfide bonds in proteins, particularly antibodies, following their mild reduction. This reagent facilitates the creation of stable, well-defined bioconjugates by covalently linking the two thiol groups of the former disulfide with a three-carbon bridge. The stability of the this compound is paramount to ensure high conjugation efficiency and reproducibility. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of this reagent.
Chemical Stability and Degradation Pathways
The stability of this compound is primarily influenced by the reactivity of the N-hydroxysuccinimide ester group, which is susceptible to hydrolysis. The bis-sulfone moiety, in contrast, is generally stable under standard storage and handling conditions.
Hydrolysis of the NHS Ester
The principal degradation pathway for this compound is the hydrolysis of the NHS ester functional group to yield the corresponding carboxylic acid and free N-hydroxysuccinimide. This reaction is predominantly dependent on the presence of water and the pH of the environment. The rate of hydrolysis increases significantly with rising pH.[1]
Below is a diagram illustrating the hydrolysis pathway.
Caption: Hydrolysis degradation pathway of the NHS ester moiety.
Stability in Organic Solvents
For storage and preparation of stock solutions, anhydrous organic solvents are essential. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used.[2] Even in these solvents, trace amounts of water can lead to gradual hydrolysis. It is crucial to use high-purity, anhydrous grade solvents and to minimize exposure to atmospheric moisture.[3]
Recommended Storage and Handling
To maintain the reactivity and purity of this compound, adherence to strict storage and handling protocols is critical.
| Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C in a desiccator.[4] Protect from light. | Low temperature and desiccation minimize hydrolysis from atmospheric moisture. Protection from light prevents potential photodegradation. |
| Stock Solutions | Prepare fresh immediately before use. If short-term storage is necessary, store in small aliquots in anhydrous DMSO or DMF at -20°C for no more than 1-2 months.[3][5] Avoid repeated freeze-thaw cycles.[6] | The reagent is significantly less stable in solution. Aliquoting prevents contamination of the entire stock and minimizes degradation from repeated temperature changes. |
| Handling | Allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the solid reagent. Handle in a low-humidity environment (e.g., under an inert gas like nitrogen or argon). | Minimizes the introduction of water, which is the primary cause of hydrolysis and loss of reactivity. |
Quantitative Stability Data
The stability of NHS esters is highly dependent on environmental conditions. The following table summarizes the pH-dependent hydrolysis rate of the NHS ester functional group in aqueous solutions.
| pH | Half-life of NHS Ester |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
| Data adapted from Thermo Fisher Scientific for general NHS esters.[1] |
Experimental Protocols
Protocol for Assessing NHS Ester Hydrolysis via HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the degradation of this compound by measuring the amount of released N-hydroxysuccinimide (NHS) or the remaining parent compound.
Objective: To determine the stability of this compound under specific conditions (e.g., in a buffered solution at a given pH and temperature).
Materials:
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
N-hydroxysuccinimide (NHS) standard
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of NHS in the reaction buffer to create a calibration curve.
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Initiate the stability study by diluting the stock solution into the reaction buffer to a final concentration of 1 mg/mL.
-
-
Incubation: Incubate the sample solution at the desired temperature.
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), take an aliquot of the reaction mixture and immediately quench any further reaction by adding an equal volume of Mobile Phase A or by acidifying.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Set the detector wavelength to 260 nm (for NHS) and another appropriate wavelength for the parent compound.
-
Use a gradient elution method, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
-
The flow rate is typically 1 mL/min.
-
-
Data Analysis:
-
Quantify the amount of NHS released at each time point by comparing the peak area to the standard curve.
-
Alternatively, monitor the decrease in the peak area of the parent this compound over time.
-
Calculate the percentage of degradation or the remaining active compound at each time point.
-
The following diagram illustrates the experimental workflow.
Caption: Workflow for the HPLC-based stability assessment.
Intended Reaction Pathway
For context, it is important to distinguish degradation from the intended reaction. The this compound is designed to first react with a primary amine on a targeting molecule (if applicable) and then re-bridge a reduced disulfide bond. The disulfide re-bridging mechanism involves the elimination of one sulfonyl group to form a mono-sulfone Michael acceptor, which is then sequentially attacked by the two thiols.
Caption: Intended reaction pathway for disulfide re-bridging.
Conclusion
The stability of this compound is critical for its successful application in bioconjugation. The primary mode of degradation is the hydrolysis of the NHS ester, which is accelerated by moisture and alkaline pH. By adhering to strict storage conditions—maintaining the reagent in a cold, dry, and dark environment—and by using anhydrous solvents for stock solutions, researchers can ensure the reagent's reactivity. For quantitative assessment, a stability-indicating HPLC method is recommended to monitor the integrity of the compound over time. This guide provides the foundational knowledge and protocols for researchers to effectively store, handle, and evaluate the stability of this compound, leading to more reliable and reproducible conjugation outcomes.
References
An In-Depth Technical Guide to the Reaction Selectivity of Bis-sulfone NHS Esters for Cysteine Residues
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of bis-sulfone N-hydroxysuccinimide (NHS) ester reagents, focusing on their dual reactivity and the chemical principles governing their selective conjugation to cysteine residues over other nucleophilic amino acids, such as lysine (B10760008). We will explore the underlying reaction mechanisms, present quantitative data and detailed experimental protocols, and visualize key workflows to enable researchers to effectively utilize this powerful class of bioconjugation reagents.
Introduction to Selective Bioconjugation
The ability to selectively modify proteins with functional molecules is a cornerstone of modern life sciences and therapeutic development.[1] Site-selective conjugation allows for the creation of precisely engineered biomolecules, from fluorescently labeled proteins for imaging to highly potent antibody-drug conjugates (ADCs) for cancer therapy.[2] Among the 20 proteinogenic amino acids, cysteine is an exceptional target for selective modification. Its relatively low natural abundance and the unique nucleophilicity of its thiol (sulfhydryl) group make it an ideal handle for achieving high specificity in complex biological mixtures.[3][4][5]
Bis-sulfone NHS esters are heterobifunctional reagents designed with two distinct reactive moieties: an NHS ester, which primarily targets primary amines, and a bis-sulfone group, which is highly reactive toward thiols.[6][7] This dual functionality presents both a challenge and an opportunity. The key to leveraging these reagents effectively lies in understanding and controlling the reaction kinetics to favor modification at the desired amino acid, most commonly cysteine. This guide will elucidate the factors that govern this selectivity, with a particular focus on the critical role of reaction pH.
The Competing Chemistries of Bis-sulfone NHS Esters
The selectivity of a bis-sulfone NHS ester is determined by the competition between its two reactive ends for available nucleophiles on a protein.
-
NHS Ester Moiety: Amine Reactivity The N-hydroxysuccinimide ester is a well-established amine-reactive group. It reacts with the primary amine of a lysine side chain (ε-amino group) or the N-terminus of a protein via nucleophilic acyl substitution to form a stable and irreversible amide bond.[8][9] This reaction is critically dependent on pH. The lysine side chain, with a pKa of ~10.5, is predominantly protonated and non-nucleophilic at neutral pH.[10] The reaction rate becomes optimal in the pH range of 8.3 to 8.5, where a sufficient fraction of the amine is deprotonated and nucleophilic.[11][12] At pH values significantly above this, the competing hydrolysis of the NHS ester becomes rapid, reducing conjugation efficiency.[13]
-
Bis-sulfone Moiety: Thiol Reactivity The bis-sulfone group is an electrophilic Michael acceptor that reacts efficiently with nucleophilic thiols, such as the side chain of cysteine.[4][6] This reaction, a thia-Michael addition, proceeds rapidly under mild conditions to form a stable thioether bond.[5] The reactivity of the cysteine thiol is also pH-dependent; its pKa is approximately 8.0-8.5.[10] As the pH approaches and surpasses the pKa, the thiol is deprotonated to the highly nucleophilic thiolate anion (S⁻), which dramatically accelerates the rate of the Michael addition.[14] Critically, the thiol-Michael addition can still proceed efficiently at or below neutral pH (6.5-7.5).[3][15] A key application of the bis-sulfone moiety is its ability to "bridge" the two thiols generated from a reduced disulfide bond, which is particularly valuable in the construction of homogenous ADCs.[16][17][18]
Data Presentation: Controlling Reaction Selectivity
Achieving selectivity for cysteine over lysine is primarily accomplished by exploiting the different pH dependencies of the two competing reactions. By setting the reaction pH to a range where the cysteine thiol is sufficiently nucleophilic but the lysine amine is largely protonated and unreactive, high selectivity can be achieved.
The following table summarizes the key parameters influencing the reaction of each moiety.
| Reagent Moiety | Target Residue | Reaction Mechanism | Optimal pH Range | Key Considerations |
| NHS Ester | Lysine (ε-Amine) | Nucleophilic Acyl Substitution | 8.0 - 9.0 | Reaction is slow at pH < 7.5.[19] Competing hydrolysis increases significantly at pH > 8.6.[13] Buffers containing primary amines (e.g., Tris) should be avoided as they will compete in the reaction.[12] |
| Bis-sulfone | Cysteine (Thiol) | Thia-Michael Addition | 6.5 - 8.0 | Reaction rate increases with pH as the thiol (pKa ~8.0-8.5) converts to the more nucleophilic thiolate anion.[10][14] Highly selective for thiols over amines at pH < 7.5.[3][20] |
Based on this data, a reaction performed at pH 6.5-7.5 will strongly favor the bis-sulfone-cysteine reaction, as the lysine amine remains largely protonated and unreactive, while the cysteine thiol is sufficiently nucleophilic to react efficiently.
Mandatory Visualization
Visualizing the chemical logic and experimental processes is crucial for understanding and implementing bioconjugation strategies.
Caption: Reaction selectivity pathways for bis-sulfone NHS esters.
Caption: Workflow for ADC creation via disulfide re-bridging.
Experimental Protocols
The following protocols provide detailed, generalized methodologies for utilizing bis-sulfone reagents. Researchers should optimize reagent concentrations and reaction times for their specific protein of interest.
This protocol is designed to maximize selectivity for a solvent-accessible cysteine residue while minimizing off-target labeling of lysines.
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in a conjugation buffer.
-
Recommended Buffer: 100 mM phosphate (B84403) buffer with 150 mM NaCl and 1-2 mM EDTA, pH 7.2. Avoid amine-containing buffers like Tris.[21]
-
If the protein has been stored in buffers containing thiols (e.g., DTT), these must be removed via dialysis or a desalting column prior to labeling.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8][21] Vortex to ensure complete dissolution. This stock solution should be used immediately.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing and protected from light.[21]
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a low molecular weight thiol, such as cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM to consume any unreacted reagent.
-
-
Purification:
-
Remove unreacted reagent and byproducts from the labeled protein conjugate using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[8][21]
-
Alternatively, for small-scale reactions, ultrafiltration with an appropriate molecular weight cutoff (MWCO) vial can be used.[21]
-
This two-step protocol is standard for creating ADCs with a defined drug-to-antibody ratio (DAR) of 4 from antibodies like IgG1.[16][18]
-
Step 1: Antibody Reduction
-
Prepare the antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a phosphate buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).
-
Add a 5- to 10-fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) over the antibody. TCEP is often preferred as it is more stable and selective.
-
Incubate the reduction reaction at 37°C for 1-2 hours with gentle agitation.[21]
-
-
Step 2: Conjugation
-
Immediately after reduction, remove the excess reducing agent using a desalting column equilibrated in the conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.2-7.5). This step is critical to prevent the reductant from reacting with the bis-sulfone reagent.
-
Prepare the bis-sulfone linker-payload reagent in DMSO as described in Protocol 1.
-
Add a 5- to 10-fold molar excess of the bis-sulfone reagent over the antibody to the solution of reduced, purified antibody.
-
Incubate at room temperature for 2-4 hours or at 4°C overnight, protected from light.
-
-
Step 3: Purification and Analysis
-
Purify the resulting ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterize the final ADC to confirm the DAR and purity using techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.
-
Conclusion
Bis-sulfone NHS esters are powerful and versatile reagents for bioconjugation. Their dual reactivity, once understood, can be precisely controlled to achieve high selectivity for cysteine residues. By carefully managing the reaction pH to the neutral range of 6.5-7.5, researchers can effectively leverage the rapid kinetics of the thia-Michael addition while suppressing the amine-reactivity of the NHS ester. This control is especially impactful in the field of ADC development, where the ability of bis-sulfones to re-bridge native disulfide bonds enables the production of stable, homogeneous conjugates with defined stoichiometry. The protocols and principles outlined in this guide provide a solid foundation for scientists to successfully apply this chemistry to their specific research and development goals.
References
- 1. Recent advances of thiol-selective bioconjugation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals [thno.org]
- 4. researchgate.net [researchgate.net]
- 5. Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-selective protein conjugation at histidine - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03355B [pubs.rsc.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Antibody Disulfide Bonds and ADCs_Hangzhou Healsun Biopharm Co.,Ltd. [en.hs-biopharm.com]
- 19. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 20. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 21. biotium.com [biotium.com]
A Technical Guide to the Hydrolysis of N-hydroxysuccinimide (NHS) Esters in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and hydrolysis of N-hydroxysuccinimide (NHS) esters in aqueous environments. While specific kinetic data for novel structures such as Bis-sulfone NHS Esters are not extensively documented in publicly available literature, the fundamental principles governing the hydrolysis of the core NHS ester functional group are well-established. Understanding these principles is critical for the successful design and execution of bioconjugation protocols, ensuring high yields and reproducible results.
The Core Chemistry: Aminolysis vs. Hydrolysis
NHS esters are among the most common reagents for covalently modifying proteins, peptides, and other biomolecules containing primary amines (-NH₂).[][2] The desired reaction is a nucleophilic acyl substitution where the primary amine attacks the ester's carbonyl carbon, forming a stable, irreversible amide bond and releasing N-hydroxysuccinimide as a byproduct.[]
However, in aqueous buffers, a competing reaction, hydrolysis, is always present.[3][4] Water molecules can also attack the ester, cleaving it back to the original carboxylic acid and rendering the reagent inactive.[4][5] The efficiency of any labeling protocol is therefore determined by the relative rates of these two competing pathways: aminolysis and hydrolysis.[][6] The reaction is typically performed in a pH range of 7.2 to 8.5, which is a compromise to keep the amine deprotonated and nucleophilic without excessively accelerating the rate of hydrolysis.[4][7]
Quantitative Hydrolysis Rate Data
The stability of an NHS ester is quantitatively measured by its half-life (t½), the time it takes for 50% of the active ester to hydrolyze under specific conditions.[8] The rate of hydrolysis is profoundly influenced by pH and temperature.[4][8] As pH increases, the concentration of hydroxide (B78521) ions, a more potent nucleophile than water, also increases, leading to a dramatic acceleration in the hydrolysis rate.[4][8]
The following table summarizes the reported half-lives for general-purpose NHS esters in aqueous buffers. This data serves as a crucial baseline for experimental planning.
| pH | Temperature (°C) | Half-life of NHS Ester | Citations |
| 7.0 | 0°C | 4–5 hours | [4][8][9] |
| 7.0 | 4°C | ~4-5 hours | [7] |
| 8.0 | 4°C | 1 hour | [7] |
| 8.6 | 4°C | 10 minutes | [4][7][8][10] |
Note: This data is for standard NHS esters. The addition of groups like sulfonate (in Sulfo-NHS) can slightly increase stability, while the specific effects of a bis-sulfone moiety have not been quantitatively reported.[7]
Experimental Protocols
Precise and reproducible results in bioconjugation require carefully planned protocols that account for the hydrolytic instability of NHS esters.
This protocol allows for the determination of the hydrolytic stability of any NHS ester by monitoring the release of the N-hydroxysuccinimide byproduct, which absorbs light strongly between 260-280 nm.[4][11]
Materials:
-
NHS ester reagent to be tested
-
Amine-free buffer at the desired pH (e.g., Phosphate, Borate, HEPES).[4][12] Do not use Tris or glycine (B1666218) buffers.[4]
-
Anhydrous organic solvent (DMSO or DMF), if the ester is not water-soluble.[13]
-
Spectrophotometer and quartz cuvettes
-
0.5–1.0 N NaOH for complete hydrolysis control[11]
Procedure:
-
Reagent Preparation: Prepare a stock solution of the NHS ester. If the reagent is not water-soluble, dissolve 1-2 mg in a small volume (e.g., 0.25 mL) of anhydrous DMSO or DMF. Immediately dilute this into 2 mL of the desired amine-free aqueous buffer.[2][11] Prepare a buffer-only control (including the same amount of organic solvent if used).[2]
-
Initial Absorbance (T₀): Immediately after preparation, zero the spectrophotometer at 260 nm using the control solution. Measure and record the absorbance of the NHS ester solution.[2]
-
Time-Course Monitoring: Place the cuvette in a temperature-controlled holder in the spectrophotometer. Record the absorbance at 260 nm at regular intervals. The increase in absorbance corresponds to the release of NHS and thus, the rate of hydrolysis.
-
Complete Hydrolysis (T∞): To determine the absorbance value for 100% hydrolysis, take 1 mL of the initial reagent solution and add 100 µL of 0.5-1.0 N NaOH.[11] Vortex for 30 seconds and promptly measure the absorbance at 260 nm (within 1 minute, as the NHS group itself can degrade in strong base).[11] This represents the maximum possible signal.
-
Data Analysis: The half-life can be calculated from the kinetic curve of absorbance versus time.
References
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. N-Hydroxysuccinimide active ester [schem.jp]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. covachem.com [covachem.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Bis-sulfone NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-sulfone NHS Ester represents a class of hetero-bifunctional crosslinking reagents designed for the site-specific and covalent modification of proteins. This reagent offers a dual-pronged approach to protein labeling, primarily targeting the re-bridging of native disulfide bonds while also enabling the modification of primary amines. The bis-sulfone group is a bis-alkylating agent that selectively reacts with the two sulfur atoms of cysteine residues that result from the reduction of a disulfide bond. This reaction reforms a stable thioether linkage, effectively re-bridging the disulfide with a three-carbon bridge, thereby preserving the structural integrity of the protein. Concurrently, the N-hydroxysuccinimide (NHS) ester moiety is a well-established amine-reactive group that readily couples with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of the protein, under mildly basic conditions to form a stable amide bond. This dual reactivity makes this compound a valuable tool for creating precisely defined protein conjugates, including antibody-drug conjugates (ADCs), where control over the site of conjugation and the stoichiometry of labeling is paramount.
Principle of the Reaction
The labeling process with this compound involves a two-step mechanism. First, the target protein's native disulfide bonds are reduced to yield free sulfhydryl (thiol) groups. Subsequently, the bis-sulfone component of the reagent undergoes a bis-alkylation reaction with the pair of thiols, forming a stable thioether bridge. The NHS ester can react with available primary amines on the protein surface. The overall workflow can be tailored to favor either disulfide re-bridging, amine labeling, or a combination of both, by carefully controlling the reaction conditions.
Experimental Protocols
Protocol 1: Disulfide Bond Reduction
This protocol outlines the procedure for the reduction of disulfide bonds in a protein, a prerequisite for labeling with the bis-sulfone moiety. Tris(2-carboxyethyl)phosphine (TCEP) is a recommended reducing agent as it is effective over a wide pH range and does not contain thiols that could interfere with subsequent labeling steps.
Materials:
-
Protein solution (e.g., antibody at 1-10 mg/mL in a suitable buffer)
-
TCEP hydrochloride (solid)
-
Reduction Buffer: 100 mM Phosphate Buffer, pH 7.0-7.5, containing 5 mM EDTA
-
Desalting spin columns
Procedure:
-
Prepare Protein Solution: Ensure the protein is in a suitable buffer that does not contain any primary amines if the NHS ester reactivity is to be controlled. Buffer exchange into the Reduction Buffer if necessary.
-
Prepare TCEP Solution: Immediately before use, prepare a 10 mM stock solution of TCEP in the Reduction Buffer.
-
Reduction Reaction: Add the TCEP stock solution to the protein solution to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature (20-25°C) or for 30 minutes at 37°C.[1][2]
-
Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting spin column equilibrated with the desired reaction buffer for the subsequent labeling step. This is a critical step to prevent interference with the bis-sulfone reaction.
Protocol 2: Protein Labeling with this compound
This protocol describes the conjugation of the this compound to the reduced protein. The reaction conditions can be optimized to favor either disulfide re-bridging or amine labeling.
Materials:
-
Reduced protein solution from Protocol 1
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 100 mM Sodium Phosphate, pH 7.2-8.5. The choice of pH is a critical parameter to balance the reactivity of the bis-sulfone with thiols and the NHS ester with amines.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction:
-
To the reduced and purified protein solution in the Labeling Buffer, add the desired molar excess of the this compound stock solution. A 5-20 fold molar excess is a common starting point.
-
For preferential disulfide re-bridging, a pH of 7.2-7.5 is recommended to favor the reaction with thiols while minimizing the hydrolysis of the NHS ester and its reaction with amines.
-
For dual labeling of both thiols and amines, a pH of 8.0-8.5 can be used, which facilitates the reaction of the NHS ester with primary amines.[3][4][5]
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
Protocol 3: Purification of the Labeled Protein
Purification is essential to remove excess labeling reagent and byproducts. The choice of method depends on the scale of the reaction and the properties of the protein conjugate.
Methods:
-
Size Exclusion Chromatography (SEC): Effective for separating the labeled protein from small molecule impurities.
-
Tangential Flow Filtration (TFF) / Diafiltration: A scalable method for buffer exchange and removal of unconjugated reagents, particularly suitable for larger scale preparations.
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating protein species with different drug-to-antibody ratios (DARs), as the addition of hydrophobic linkers and drugs increases the protein's surface hydrophobicity.[6][7][8][9][10]
-
Ion-Exchange Chromatography (IEX): Can be used to separate labeled from unlabeled protein if the labeling process alters the overall charge of the protein.
Protocol 4: Characterization of the Labeled Protein
1. Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy: The average number of labels per protein can be determined by measuring the absorbance of the conjugate at two wavelengths: 280 nm (for the protein) and the wavelength of maximum absorbance for the label (if it has a chromophore).
2. Mass Spectrometry (MS): Mass spectrometry is a powerful tool to confirm the covalent modification and to determine the exact mass of the conjugate, which allows for the calculation of the number of attached labels. It can also be used to identify the specific sites of conjugation through peptide mapping experiments.[11][12][13][14]
3. Hydrophobic Interaction Chromatography (HIC)-HPLC: As mentioned in the purification section, HIC-HPLC is a key analytical technique to assess the heterogeneity of the labeled product and to quantify the distribution of different DAR species.[6][7][8][9][10]
Data Presentation
Table 1: Recommended Molar Ratios for Labeling
| Target Protein Concentration | Molar Excess of this compound | Expected Outcome |
| 1-5 mg/mL | 5-10 fold | Primarily disulfide re-bridging (at pH 7.2-7.5) |
| 1-5 mg/mL | 10-20 fold | Disulfide re-bridging and partial amine labeling |
| 1-5 mg/mL | >20 fold | Extensive disulfide and amine labeling |
Table 2: Typical Reaction Conditions
| Parameter | Disulfide Reduction | Labeling Reaction |
| Reagent | TCEP | This compound |
| pH | 7.0 - 7.5 | 7.2 - 8.5 |
| Temperature | 25-37°C | 4-25°C |
| Time | 30-120 minutes | 1-12 hours |
| Molar Ratio (Reagent:Protein) | 10-50:1 | 5-20:1 |
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Chemical reactions of this compound with protein functional groups.
References
- 1. biotium.com [biotium.com]
- 2. broadpharm.com [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. lumiprobe.com [lumiprobe.com]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced mass spectrometry workflows for analyzing disulfide bonds in biologics | Semantic Scholar [semanticscholar.org]
- 13. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Bis-sulfone NHS Ester Crosslinking in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for utilizing bis-sulfone NHS ester crosslinkers to investigate protein-protein interactions (PPIs). This technology has become an invaluable tool in structural biology and drug discovery, offering insights into the architecture of protein complexes and cellular interaction networks.
Introduction to this compound Crosslinking
Chemical crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying and mapping protein-protein interactions.[1][2][3][4] Bis-sulfone N-hydroxysuccinimide (NHS) ester crosslinkers are homobifunctional reagents that covalently link proteins in close proximity.[5] The NHS ester groups react efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[6][7][8][9][10]
A key advantage of certain bis-sulfone crosslinkers, such as disuccinimidyl sulfoxide (B87167) (DSSO), is their mass spectrometry (MS)-cleavable nature.[11] The sulfoxide bond in the crosslinker's spacer arm can be specifically cleaved during tandem mass spectrometry (MS/MS) analysis.[11] This feature simplifies the identification of crosslinked peptides, which is a significant challenge with non-cleavable crosslinkers, thereby enhancing the confidence in PPI data.[1][3]
Advantages of MS-Cleavable Bis-sulfone Crosslinkers:
-
Simplified Spectra: Cleavage of the crosslinker in the mass spectrometer generates characteristic fragment ions, making it easier to identify the constituent peptides of a crosslink.[1][11][12]
-
Increased Confidence: The unique fragmentation pattern aids in the unambiguous identification of crosslinked peptides, reducing false positives.[13]
-
Amenable to Complex Samples: This methodology is well-suited for analyzing complex biological samples, including cell lysates and even intact cells, to map large-scale interaction networks.[1][2][12]
Quantitative Data Summary
The selection of a crosslinker is critical and depends on the specific application. The table below summarizes the properties of a popular MS-cleavable this compound crosslinker, DSSO, and a related non-cleavable crosslinker, DSS, for comparison.
| Crosslinker | Full Name | MW (Da) | Spacer Arm (Å) | Cleavable? | Reactive Groups | Target Residues |
| DSSO | Disuccinimidyl sulfoxide | 388.35 | 10.3 | Yes (MS-cleavable) | NHS ester | Primary amines (Lysine, N-terminus) |
| DSS | Disuccinimidyl suberate | 368.35 | 11.4 | No | NHS ester | Primary amines (Lysine, N-terminus) |
Experimental Protocols
Here we provide detailed protocols for in-vitro crosslinking of purified protein complexes and in-vivo crosslinking in cultured cells.
Protocol 1: In-Vitro Crosslinking of Purified Protein Complexes
This protocol is designed for studying the interactions within a purified protein complex.
Materials:
-
Purified protein complex (e.g., 1 mg/mL in an amine-free buffer)
-
This compound Crosslinker (e.g., DSSO)
-
Amine-free buffer (e.g., HEPES, PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Ammonium Bicarbonate)
-
Anhydrous DMSO or DMF
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer like HEPES or PBS at a concentration of 0.5-2 mg/mL. Buffers containing primary amines, such as Tris, will compete with the crosslinking reaction and should be avoided.[6]
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound crosslinker in anhydrous DMSO or DMF to a final concentration of 25-50 mM.[11]
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve a final crosslinker concentration typically in a 25 to 500-fold molar excess over the protein. The optimal ratio should be determined empirically.[11]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[7][11]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[7][11]
-
Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE to visualize crosslinked species or for sample preparation for mass spectrometry.
Protocol 2: In-Vivo Crosslinking in Cultured Cells
This protocol is for capturing protein interactions within their native cellular environment.
Materials:
-
Cultured mammalian cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound Crosslinker (e.g., DSSO)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Ammonium Bicarbonate)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Preparation: Wash the cultured cells (adherent or in suspension) three times with ice-cold PBS to remove any amine-containing media.[7]
-
Prepare Crosslinker Solution: Prepare a fresh stock solution of the crosslinker in DMSO or DMF.
-
Crosslinking: Resuspend the cells in PBS and add the crosslinker to a final concentration of 1-5 mM.[7]
-
Incubation: Incubate the cells for 10-30 minutes at room temperature or on ice. Incubation on ice can help to reduce the internalization of the crosslinker.[7][11]
-
Quench Reaction: Add the quenching buffer to a final concentration of 20 mM and incubate for 5-15 minutes.[11]
-
Cell Lysis and Analysis: Harvest the cells by centrifugation. The cell pellet can then be lysed using standard protocols for subsequent analysis of crosslinked proteins by western blotting or mass spectrometry.
Protocol 3: Sample Preparation for Mass Spectrometry
Following crosslinking, this protocol outlines the general steps for preparing the sample for MS analysis.
Materials:
-
Crosslinked protein sample
-
Dithiothreitol (DTT) for reduction
-
Iodoacetamide (IAA) for alkylation
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 spin columns for desalting
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the crosslinked proteins in a buffer containing urea (B33335) or guanidinium (B1211019) chloride. Reduce disulfide bonds with DTT (e.g., 10 mM for 30 min at 37°C) and then alkylate cysteine residues with IAA (e.g., 50 mM for 30 min in the dark at room temperature).
-
Proteolytic Digestion: Dilute the sample to reduce the denaturant concentration and digest the proteins into peptides using trypsin (typically a 1:50 to 1:100 enzyme-to-protein ratio) overnight at 37°C.[14]
-
Desalting: Acidify the peptide mixture with formic acid and desalt using C18 spin columns according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). For MS-cleavable crosslinkers like DSSO, a stepped collision energy (HCD) method is often used to induce cleavage of the crosslinker and subsequent fragmentation of the individual peptides.[12]
-
Data Analysis: Use specialized software (e.g., MeroX, XlinkX) to search the MS data and identify the crosslinked peptides.[11]
Visualizations
The following diagrams illustrate the key chemical reactions, workflows, and a representative signaling pathway that can be studied using this technology.
Caption: Chemical reaction of a this compound crosslinker with two proteins.
Caption: General experimental workflow for protein-protein interaction studies.
Caption: A simplified signaling pathway that can be investigated using crosslinking.
References
- 1. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. Protein Cross-Linking & Protein Modification Reagents [gbiosciences.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Bis-sulfone NHS Ester Conjugated Proteins
Introduction
N-hydroxysuccinimide (NHS) esters are highly reactive compounds widely used to label biomolecules containing primary amino groups, such as the N-terminus of a polypeptide or the lysine (B10760008) side chains, forming a stable amide bond.[1][2][3] Bis-sulfone NHS Ester reagents combine this amine-reactive chemistry with a bis-sulfone cross-linking moiety, enabling the stable conjugation of molecules to proteins for applications in research, diagnostics, and therapeutics, including the development of Antibody-Drug Conjugates (ADCs).[4][5]
Following the conjugation reaction, the mixture is heterogeneous, containing the desired protein conjugate, unreacted protein, aggregated protein, and excess or hydrolyzed conjugation reagents.[1] A robust purification process is critical to remove these impurities, as their presence can interfere with downstream applications and impact the efficacy and safety of the final product. The choice of purification strategy depends on the specific characteristics of the protein and conjugated molecule, the scale of the reaction, and the required purity level.[1][6]
This document provides detailed application notes and protocols for the most common chromatographic techniques used to purify this compound conjugated proteins.
Overview of a Typical Purification Workflow
The purification of conjugated proteins is often a multi-step process designed to address different types of impurities. A typical workflow starts with a capture step to isolate the protein from the bulk of the reaction components, followed by polishing steps to separate the desired conjugate species from aggregates, charge variants, and species with different drug-to-antibody ratios (DAR).
References
Application Notes and Protocols for Molar Excess Calculation in Bis-sulfone Disulfide Rebridging Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-sulfone reagents are a class of thiol-reactive crosslinkers designed for the site-specific covalent rebridging of disulfide bonds in proteins, most notably antibodies. This technique offers a significant advantage over traditional amine-reactive conjugations (e.g., via N-hydroxysuccinimide esters) by providing a more homogenous product with a controlled drug-to-antibody ratio (DAR). The process involves a two-step procedure: the selective reduction of accessible disulfide bonds to yield free thiol groups, followed by the reaction with a bis-sulfone reagent that covalently rebridges the pair of thiols.[1][2]
The "Bis-sulfone NHS Ester" terminology can be misleading. While these molecules may contain an NHS ester for linking other molecules to the bis-sulfone crosslinker, the core rebridging chemistry is a thiol-specific Michael addition reaction, not the amine-acylation typical of NHS esters.[3][4] This application note will focus on the bis-sulfone moiety's reaction with thiols for disulfide rebridging.
Optimizing the molar excess of both the reducing agent and the bis-sulfone reagent is critical for achieving high conjugation efficiency while preserving the structural and functional integrity of the protein.
Principles of Molar Excess Calculation
The determination of the optimal molar excess for both the reduction and rebridging steps is crucial for a successful conjugation. Several factors influence the required molar excess:
-
Protein Concentration: Higher protein concentrations generally require a lower molar excess of the reagents.
-
Accessibility of Disulfide Bonds: The number and solvent accessibility of the disulfide bonds to be rebridged will affect the required concentration of the reducing agent. For antibodies, the interchain disulfide bonds are typically more accessible.[1]
-
Reactivity of the Bis-sulfone Reagent: The specific structure of the bis-sulfone reagent can influence its reactivity and stability in solution.
-
Desired Degree of Conjugation: For molecules with multiple accessible disulfide bonds, such as IgG antibodies with four interchain disulfides, the molar excess of the reducing agent can be modulated to achieve partial or full reduction, thereby controlling the number of conjugated sites.[1]
Quantitative Data Summary
The following table provides recommended starting molar excess values for the reduction of disulfide bonds and the subsequent rebridging with bis-sulfone reagents. It is important to note that these are starting recommendations, and empirical optimization is often necessary for specific proteins and reagents.
| Step | Reagent | Molar Excess (Reagent:Protein) | Key Considerations |
| Reduction | Tris(2-carboxyethyl)phosphine (TCEP) | 10-fold | TCEP is a stable and effective reducing agent for disulfide bonds.[5] |
| Dithiothreitol (DTT) | Excess | DTT is also commonly used for disulfide reduction.[6] | |
| Rebridging | Bis-sulfone Reagent | 10-fold | A sufficient excess is needed to drive the reaction to completion and outcompete disulfide re-formation.[5][6] |
| Quenching | N-acetylcysteine | 5-fold excess over Bis-sulfone reagent | Quenches unreacted bis-sulfone reagent to prevent non-specific reactions.[5] |
Signaling Pathways and Experimental Workflows
Reaction Mechanism of Bis-sulfone Disulfide Rebridging
The following diagram illustrates the chemical reaction mechanism for the rebridging of a reduced disulfide bond by a bis-sulfone reagent. The process involves a sequential Michael addition of the two thiol groups to the bis-sulfone moiety.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Precision Modification of Native Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-sulfone NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing bis-sulfone NHS ester reagents for bioconjugation. This document covers the fundamental principles, buffer compositions, and detailed protocols for the effective use of these heterobifunctional crosslinkers, which are designed to react with both thiol and primary amine groups.
Introduction to this compound Conjugation
Bis-sulfone NHS esters are powerful tools in bioconjugation, enabling the site-specific linkage of biomolecules. These reagents possess two distinct reactive functionalities:
-
A bis-sulfone group: This moiety is selective for cysteine residues and is primarily used for rebridging native disulfide bonds after their mild reduction. The reaction proceeds via a bis-alkylation of the two thiol groups, reforming a stable three-carbon bridge and thus maintaining the structural integrity of proteins like antibodies.[1]
-
An N-Hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[][3]
This dual reactivity allows for two main applications:
-
Disulfide Rebridging: A payload functionalized with an amine can first be conjugated to the NHS ester of the bis-sulfone reagent. This modified reagent is then used to rebridge the disulfide bonds of a target protein.
-
Heterobifunctional Crosslinking: The this compound can be used to link a thiol-containing molecule to an amine-containing molecule in a sequential manner.
Reaction Buffer Composition
The success of a conjugation reaction using bis-sulfone NHS esters is critically dependent on the composition of the reaction buffer, particularly the pH. The two reactive ends of the molecule have different optimal pH ranges for their respective reactions.
Buffer Considerations for NHS Ester Conjugation (Amine-Reactive)
The reaction between an NHS ester and a primary amine is highly pH-dependent. An optimal pH is a compromise between maximizing the availability of the deprotonated, nucleophilic amine and minimizing the hydrolysis of the NHS ester.[3]
Key Parameters for NHS Ester Reaction Buffers:
| Parameter | Recommended Conditions | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Below pH 7.0, the primary amine is protonated and non-nucleophilic. Above pH 8.5, the hydrolysis of the NHS ester significantly increases, reducing conjugation efficiency.[3][4][5] |
| Buffer Type | Phosphate, Bicarbonate, Borate, HEPES | These buffers are amine-free and maintain a stable pH in the optimal range.[5] |
| Buffers to Avoid | Tris, Glycine | These buffers contain primary amines that will compete with the target molecule for reaction with the NHS ester.[5] |
| Additives | Anhydrous DMSO or DMF | Bis-sulfone NHS esters may have limited aqueous solubility and should be dissolved in a small amount of an organic solvent before being added to the reaction buffer.[6] |
Buffer Considerations for Bis-sulfone Conjugation (Thiol-Reactive)
The bis-sulfone moiety reacts with the two thiol groups generated from a reduced disulfide bond. This reaction is typically performed after the reduction of the disulfide bonds.
Key Parameters for Disulfide Reduction and Bis-sulfone Reaction Buffers:
| Parameter | Recommended Conditions | Rationale |
| pH for Reduction | Typically around 7.0 - 7.5 | This pH range is effective for most common reducing agents like TCEP and DTT. |
| pH for Bis-sulfone Conjugation | Neutral to slightly basic (e.g., pH 7.4) | The elimination of a leaving group from the bis-sulfone to generate the reactive mono-sulfone is pH-dependent and occurs at neutral or slightly basic pH. |
| Buffer Type | Phosphate buffer | A commonly used buffer for both the reduction and conjugation steps. |
| Additives | EDTA | Can be included to chelate any metal ions that might promote re-oxidation of the thiols. |
Experimental Protocols
The following protocols provide a general framework for using bis-sulfone NHS esters. Optimization may be required for specific applications.
Protocol 1: Two-Step Disulfide Rebridging of an Antibody
This protocol describes the conjugation of an amine-containing payload to an antibody via disulfide rebridging.
Workflow for Two-Step Disulfide Rebridging
Caption: Workflow for antibody disulfide rebridging.
Materials:
-
This compound reagent
-
Amine-containing payload (e.g., drug, fluorophore)
-
Antibody (or other disulfide-containing protein)
-
Reaction Buffer A (for NHS ester reaction): 0.1 M Sodium Phosphate, pH 8.3
-
Reaction Buffer B (for disulfide reduction and rebridging): 0.1 M Sodium Phosphate, 2 mM EDTA, pH 7.4
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP-HCl)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting columns
Procedure:
Step 1: Conjugation of Payload to this compound
-
Prepare Payload Solution: Dissolve the amine-containing payload in Reaction Buffer A.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.
-
Reaction: Add a 1.5 to 3-fold molar excess of the dissolved this compound to the payload solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Purify the payload-linker conjugate using an appropriate method (e.g., desalting column, HPLC) to remove unreacted starting materials.
Step 2: Disulfide Rebridging of the Antibody
-
Antibody Preparation: Exchange the antibody into Reaction Buffer B. Adjust the concentration to 2-10 mg/mL.
-
Disulfide Reduction: Add a 10-fold molar excess of TCEP-HCl to the antibody solution. Incubate at 37°C for 1 hour.
-
Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting column equilibrated with Reaction Buffer B. This step is crucial to prevent interference with the bis-sulfone reaction.
-
Rebridging Reaction: Add a 10-fold molar excess of the purified payload-linker conjugate to the reduced antibody.
-
Incubation: Incubate for 2 hours at room temperature.
-
Quenching (Optional): To quench any unreacted bis-sulfone groups, add a 5-fold molar excess of N-acetylcysteine and incubate for 15 minutes.
-
Final Purification: Purify the final antibody-payload conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.
Protocol 2: Heterobifunctional Crosslinking of a Thiol- and an Amine-Containing Protein
This protocol outlines the sequential conjugation of two different proteins.
Workflow for Heterobifunctional Crosslinking
Caption: Workflow for heterobifunctional crosslinking.
Procedure:
-
Reaction with Amine-Containing Protein: Follow Step 1 of Protocol 1, substituting the "amine-containing payload" with your "amine-containing protein".
-
Reaction with Thiol-Containing Protein: Follow Step 2 of Protocol 1, substituting the "antibody" with your "thiol-containing protein" and the "payload-linker conjugate" with the "protein-linker conjugate" from the previous step.
Signaling Pathways and Logical Relationships
The core of this compound chemistry involves two independent but complementary reaction pathways.
Reaction Pathways of this compound
Caption: Reaction pathways of this compound.
Data Presentation
Table 1: Influence of pH on NHS Ester Reaction Efficiency
| pH | Relative Amine Reactivity | NHS Ester Half-life | Conjugation Efficiency |
| 6.0 | Low | Very Long | Very Low |
| 7.0 | Moderate | ~4-5 hours | Moderate |
| 8.0 | High | ~1 hour | High |
| 8.5 | Very High | ~30 minutes | Optimal |
| 9.0 | Very High | <10 minutes | Decreased due to hydrolysis |
Table 2: Recommended Molar Ratios for Conjugation Reactions
| Reaction Type | Molar Excess of Reagent | Notes |
| Payload to Linker (NHS Ester Reaction) | 1.5 to 3-fold excess of this compound | To ensure complete conversion of the payload. |
| Linker to Protein (Disulfide Rebridging) | 10-fold excess of Payload-Linker Conjugate | To drive the rebridging reaction to completion. |
| Protein-Protein Crosslinking | 5 to 20-fold excess of this compound to first protein | The optimal ratio should be determined empirically. |
Conclusion
Bis-sulfone NHS esters are versatile reagents for advanced bioconjugation strategies. By understanding the distinct buffer requirements for the NHS ester and bis-sulfone functionalities, researchers can effectively perform both disulfide rebridging and heterobifunctional crosslinking. The protocols and data presented in these application notes serve as a starting point for developing robust and reproducible conjugation methodologies in drug development and other life science research areas.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bis-sulfone NHS Ester Conjugation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in Bis-sulfone NHS Ester conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my final conjugate yield consistently low?
Low conjugation yield can be a result of several factors throughout the conjugation process. The primary areas to investigate are the hydrolysis of the NHS ester, suboptimal reaction conditions, the integrity of your reagents, and the efficiency of the purification steps.[1]
Potential causes and their solutions are detailed in the questions below.
Q2: How does pH affect my conjugation reaction and what is the optimal range?
The pH of your reaction buffer is a critical parameter. The reaction between an NHS ester and a primary amine is highly pH-dependent.[1][2]
-
Low pH (<7.2): At a lower pH, the primary amine groups on your protein (e.g., the ε-amino group of lysine) are protonated (-NH3+), making them non-nucleophilic and significantly reducing the reaction rate.[2]
-
High pH (>8.5): At a higher pH, the rate of hydrolysis of the NHS ester increases dramatically. This competing reaction inactivates the NHS ester, reducing the amount available to react with your protein and lowering the overall yield.[2][3]
Solution: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[4][5] A pH of 8.3-8.5 is often recommended as a starting point for maximizing the reaction between the deprotonated amine and the NHS ester while minimizing hydrolysis.[1][3]
Q3: My NHS ester reagent is not dissolving properly or precipitates when added to the buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility.[4]
Solution:
-
Use an Organic Solvent: Dissolve the this compound in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][5] The volume of the organic solvent should generally not exceed 10% of the total reaction volume.[1]
-
Consider a Sulfo-NHS Ester: If solubility remains an issue, consider using a Sulfo-NHS ester version of the crosslinker. The sulfonate group on the N-hydroxysuccinimide ring increases water solubility without affecting the reaction chemistry.[1][4]
Q4: Which buffers are compatible with NHS ester reactions, and which should I avoid?
The choice of buffer is crucial to avoid competing reactions.
-
Compatible Buffers: Amine-free buffers are essential. Recommended options include Phosphate-Buffered Saline (PBS), Carbonate-Bicarbonate, HEPES, and Borate buffers.[4][5]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These will compete with your target protein for reaction with the NHS ester, significantly reducing your conjugation efficiency.[3][5] If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.[5][6]
Q5: How can I minimize the hydrolysis of my this compound?
Hydrolysis is a primary side reaction that competes with your desired conjugation.[4] The rate of hydrolysis is influenced by pH and temperature.[2][7]
Solution:
-
Control pH: As discussed in Q2, maintain the pH in the optimal range of 7.2-8.5.
-
Work Quickly: Prepare your NHS ester solution immediately before use.[1] Aqueous solutions of NHS esters should be used right after preparation.[3]
-
Temperature: Reactions can be performed at room temperature for 0.5 to 4 hours or at 4°C, which can be extended to overnight.[1][4] Lowering the temperature can help reduce the rate of hydrolysis.[4]
Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solutions
This table summarizes the stability of NHS esters at different pH values and temperatures, highlighting the inverse relationship between pH and the half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[4][7] |
| 8.0 | Room Temperature | ~3.5 hours[8] |
| 8.5 | Room Temperature | ~3 hours[8] |
| 8.6 | 4 | 10 minutes[4][7] |
| 9.0 | Room Temperature | ~2 hours[8] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein
-
Buffer Exchange (if necessary): If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer such as PBS at a pH of 7.4-8.0. This can be accomplished using dialysis, desalting columns, or ultrafiltration.[6]
-
Prepare Protein Solution: Dissolve your protein in the reaction buffer to a concentration of 1-10 mg/mL.[1]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[1]
-
Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently mixing. A 5- to 20-fold molar excess of the NHS ester to the protein is a common starting point, but the optimal ratio should be determined empirically for your specific application.[1]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[1] If using a fluorescent dye, protect the reaction from light.[1]
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.[1] Incubate for an additional 15 minutes at room temperature.[9]
-
Purification: Remove excess, unreacted NHS ester and byproducts from the conjugated protein using dialysis, a desalting column (gel filtration), or other chromatographic methods like Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC).[10][][12]
Protocol 2: Determining the Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of antibody-drug conjugates.[13][14] Several methods can be used for its determination:
-
UV-Vis Spectroscopy: This is a simple method to determine the average DAR, provided the drug and antibody have different maximum absorbance wavelengths.[13][14]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a standard technique for analyzing the drug distribution and average DAR of cysteine-conjugated ADCs.[13]
-
Reversed-Phase Liquid Chromatography (RPLC): RPLC is frequently used to estimate the average DAR.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is widely used for ADC analysis and can provide detailed information on the DAR.[13][15]
Visualizations
Caption: Reaction scheme for this compound conjugation and the competing hydrolysis side reaction.
Caption: Troubleshooting workflow for low yield in this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmiweb.com [pharmiweb.com]
- 14. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. sciex.com [sciex.com]
Technical Support Center: Preventing Non-Specific Binding with Bis-sulfone NHS Ester Conjugates
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding when working with Bis-sulfone NHS Ester and other NHS ester-based conjugation chemistries.
Frequently Asked Questions (FAQs)
Q1: What is an N-hydroxysuccinimide (NHS) ester and how does it work for labeling?
N-hydroxysuccinimide (NHS) esters are chemical reagents widely used to form stable covalent bonds with primary amine groups (–NH₂) found on proteins and other biomolecules.[1] The reaction, known as acylation, typically targets the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues.[1][2] This process occurs under mild, near-physiological conditions (pH 7.2-8.5) and results in a highly stable amide bond, making NHS esters a popular choice for attaching labels like fluorophores, biotin, or drugs to antibodies and other proteins.[1][2][3][]
Q2: What is the specific function of a "this compound"?
While the name can be confusing, a "this compound" is typically a reagent where the bis-sulfone moiety is the primary functional group for conjugation, not the NHS ester. Bis-sulfone reagents are bis-alkylating agents that are selective for the cysteine sulfur atoms from a native, reduced disulfide bond.[5][6][7] The reaction results in the covalent re-bridging of the disulfide bond, which can be particularly useful for creating stable antibody-drug conjugates (ADCs) by targeting the interchain disulfides of an antibody.[5][6][7] The "NHS ester" part of the name often refers to a reactive group used during the synthesis of the final bis-sulfone reagent, for example, to attach a PEG linker or a fluorescent dye to the bis-sulfone core structure.[8]
Q3: What is "non-specific binding" in the context of bioconjugation?
Non-specific binding refers to the undesirable adhesion of biomolecular conjugates (e.g., a labeled antibody) to surfaces or other molecules that are not the intended target.[9] This can be caused by various factors, including hydrophobic interactions, electrostatic forces, and issues with the protein conjugate itself, leading to high background signals and inaccurate results in assays like ELISA.[9]
Q4: What are the primary causes of high non-specific binding with conjugates prepared using NHS esters?
The main culprits are typically related to the reaction chemistry and subsequent purification:
-
Competing Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester by water.[1][9] This reaction becomes more rapid at higher pH and can outcompete the desired amine reaction, especially with low protein concentrations.[1][] The hydrolyzed, non-reactive label can then bind non-specifically.
-
Excess Unreacted Reagent: Failure to remove all excess, unreacted, or hydrolyzed label after the conjugation reaction is a major source of background signal and non-specific binding.[1]
-
Incompatible Buffers: Using buffers that contain primary amines, such as Tris or glycine (B1666218), will compete with the target protein for reaction with the NHS ester, reducing labeling efficiency.[1][9]
-
Over-modification: Attaching too many linker-payload molecules to a protein can alter its physicochemical properties, increasing its hydrophobicity and tendency to aggregate, which promotes non-specific binding.[9]
-
Hydrophobic Interactions: The linker or payload itself may be hydrophobic, leading to non-specific binding to surfaces and other proteins.[10][11] This is a key consideration for bis-sulfone conjugates as well.
Q5: How can I quench the NHS ester reaction to prevent non-specific binding?
To stop the labeling reaction, a small molecule containing a primary amine can be added to react with any remaining NHS esters. This "quenching" step is crucial to prevent the unreacted reagent from binding non-specifically in downstream applications.[1] Common quenching agents include Tris, glycine, hydroxylamine, or ethanolamine, typically added to a final concentration of 20-100 mM.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in assays (e.g., ELISA) | Presence of unbound label due to insufficient purification. | Purify the conjugate using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC to remove all small molecule contaminants.[1] |
| Non-specific binding of the conjugate to surfaces. | Optimize the blocking step in your assay. Test different blocking agents (e.g., 1% BSA, 5% non-fat milk, or commercial blockers).[9] Increase the number and duration of wash steps. Adding a non-ionic surfactant like Tween 20 (e.g., 0.05%) to the wash buffer can also help mitigate hydrophobic interactions.[9][12] | |
| Hydrophobic or electrostatic interactions. | Modify buffer conditions by adjusting the pH or increasing the salt concentration to reduce electrostatic interactions.[9][12] To reduce hydrophobic interactions, consider using linkers that incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG).[][10] | |
| Low or no labeling efficiency | Hydrolysis of the NHS ester. | Prepare the NHS ester solution immediately before use.[1] Ensure the reaction pH is within the optimal range of 7.2-8.5.[2][3] Avoid pH values above 8.5, which significantly accelerate hydrolysis.[3] |
| Presence of competing primary amines in the buffer. | Use an amine-free buffer such as phosphate-buffered saline (PBS), bicarbonate, or borate (B1201080) buffer at the recommended pH.[9][13] Avoid buffers like Tris (TBS) or glycine during the conjugation reaction.[13] | |
| Protonated primary amines on the target molecule. | Ensure the reaction pH is above 7.2 to deprotonate the primary amines, making them nucleophilic and reactive.[2][3] | |
| Protein aggregation or precipitation after conjugation | Over-labeling of the protein. | Reduce the molar excess of the NHS ester reagent in the reaction. Perform a titration to find the optimal ratio of reagent to protein that provides sufficient labeling without causing aggregation.[9] |
| Increased hydrophobicity of the conjugate. | Use a more hydrophilic linker, such as one containing a PEG spacer, to increase the solubility of the final conjugate.[][10] |
Experimental Protocols
Protocol 1: General NHS Ester Labeling of a Protein
This protocol provides a general procedure for labeling a protein with an amine-reactive NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS ester reagent.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[9]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column (e.g., G-25).
Procedure:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in the labeling buffer.
-
Immediately before use, dissolve the NHS ester in a small amount of DMF or DMSO to a concentration of 10 mg/mL.[9]
-
Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[1][9] The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[9]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[9]
-
Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.[1]
Protocol 2: Assay for Determining Non-Specific Binding
This protocol describes a simple plate-based assay to assess the level of non-specific binding of a labeled protein.
Materials:
-
96-well microplate.
-
Blocking buffers to be tested (e.g., 1% BSA in PBS, 5% non-fat milk in PBS, commercial blocker).
-
Labeled protein conjugate.
-
Wash Buffer (e.g., PBS with 0.05% Tween 20).
-
Detection reagent (if necessary, depending on the label).
-
Plate reader.
Procedure:
-
Coat the wells of the microplate with a non-target protein or leave them uncoated to assess binding to the plastic surface.
-
Block the wells with different blocking buffers for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the wells 3-5 times with Wash Buffer.
-
Add the labeled protein conjugate (at the concentration used in your primary assay) to the wells and incubate for 1 hour at room temperature. Include a well with only buffer as a negative control.
-
Wash the wells 3-5 times with Wash Buffer.
-
Add the appropriate detection reagent if the label is not directly detectable (e.g., a secondary antibody for an unlabeled primary, or a substrate for an enzyme label).
-
Read the signal on a plate reader. A high signal in these non-target wells indicates high non-specific binding. Compare the signals from wells treated with different blocking buffers to identify the most effective one.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Bis-sulfone-PEG8-NHS Ester, 2363757-66-6 | BroadPharm [broadpharm.com]
- 7. This compound, 899452-51-8 | BroadPharm [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. What are the factors that affect hydrophobic interactions? | AAT Bioquest [aatbio.com]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Bis-sulfone NHS Ester Reactions
Welcome to the technical support center for Bis-sulfone N-hydroxysuccinimide (NHS) Ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions to help optimize your conjugation experiments.
Frequently Asked questions (FAQs)
Q1: What is the optimal pH for a Bis-sulfone NHS ester reaction?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2][3] The reaction is strongly pH-dependent.[2][3] At a lower pH, the primary amine is protonated, rendering it unreactive.[2][3] Conversely, at a higher pH, the rate of NHS ester hydrolysis significantly increases, which competes with the aminolysis reaction and reduces the overall efficiency.[1][2][3][4] For many applications, a pH of 8.3-8.5 is considered optimal.[5][6][7][8]
Q2: Which buffers are recommended for this compound conjugations?
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][3] A 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer is often a good choice.[5][6][8][9]
Q3: Which buffers should be avoided?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[1][2] Buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][2] While the amine in Tris is somewhat hindered, it can still react with the NHS ester.[10] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[1][11]
Q4: My this compound is not dissolving in the aqueous reaction buffer. What should I do?
This is a common issue as many non-sulfonated NHS esters have poor water solubility.[1][10] The recommended approach is to first dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent like anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) before adding it to your aqueous buffer.[1][5][6][7][8][10][12][13] It is important to use high-quality, amine-free DMF, as any dimethylamine (B145610) impurities can react with the NHS ester.[3][10] The final concentration of the organic solvent in the reaction mixture should be kept to a minimum, typically less than 10%, to avoid denaturation of proteins.[10]
Q5: How does temperature affect the reaction?
Reactions are typically performed for 0.5 to 4 hours at room temperature or at 4°C.[1][2] Lower temperatures can help to minimize the hydrolysis of the NHS ester but may require a longer incubation time to achieve sufficient labeling.[2]
Data Presentation
The efficiency of a this compound reaction is a balance between the aminolysis (the desired reaction with the amine) and hydrolysis (a competing side reaction with water). The rates of both reactions are pH-dependent.
Table 1: Effect of pH on the Half-life of NHS Ester Hydrolysis
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[9]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][4] |
| 8.0 | Room Temperature | 210 minutes[14][15] |
| 8.5 | Room Temperature | 180 minutes[14][15] |
| 8.6 | 4 | 10 minutes[1][4][11] |
| 9.0 | Room Temperature | 125 minutes[14][15] |
Table 2: Comparison of Amidation and Hydrolysis Kinetics
This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.[9]
| pH | Amidation Half-life (t½) | Hydrolysis Half-life (t½) |
| 8.0 | 80 minutes[15] | 210 minutes[15] |
| 8.5 | 20 minutes[15] | 180 minutes[15] |
| 9.0 | 10 minutes[15] | 125 minutes[15] |
Experimental Protocols
General Protocol for Protein Labeling with a this compound
This protocol provides a general guideline. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[2]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[7][9] If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or amine-free DMF to create a concentrated stock solution.[10]
-
Perform the Labeling Reaction: Slowly add the desired molar excess of the NHS ester stock solution to the protein solution while gently stirring.[10] Incubate the reaction at room temperature for 1-4 hours or on ice overnight.[8][10]
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[10][11]
-
Purify the Conjugate: Remove the unreacted NHS ester and byproducts using a desalting column or dialysis.
Mandatory Visualization
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting guide for low conjugation efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Purifying Bis-sulfone NHS Ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of Bis-sulfone NHS Ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
A1: The main challenges stem from the inherent properties of the conjugation reaction and the physicochemical characteristics of the resulting conjugates. These include:
-
Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, which competes with the desired amidation reaction with the protein. This reduces conjugation efficiency and introduces impurities.
-
Aggregation of the Conjugate: Bis-sulfone linkers can be hydrophobic, and their conjugation to a protein can increase the overall hydrophobicity of the molecule. This increased hydrophobicity can lead to the formation of soluble and insoluble aggregates, which are difficult to remove and can impact the therapeutic efficacy and immunogenicity of the final product.[1][2]
-
Removal of Unreacted Reagents: Excess this compound and its hydrolysis byproducts must be effectively removed from the final conjugate.
-
Heterogeneity of the Final Product: The conjugation reaction can result in a heterogeneous mixture of species with varying drug-to-antibody ratios (DARs), which requires high-resolution purification methods to isolate the desired product.
Q2: What is the optimal pH for NHS ester conjugation reactions?
A2: The optimal pH for reacting NHS esters with primary amines on proteins is between 7.2 and 8.5.[3] In this range, the primary amine groups (e.g., on lysine (B10760008) residues) are sufficiently deprotonated and nucleophilic to react with the NHS ester. A pH below this range will result in protonated, unreactive amines, while a pH above 8.5 significantly accelerates the hydrolysis of the NHS ester, reducing the conjugation yield.[3]
Q3: Which buffers are compatible with NHS ester chemistry?
A3: It is crucial to use amine-free buffers to avoid competition with the target protein. Compatible buffers include:
-
Phosphate-buffered saline (PBS)
-
Carbonate-bicarbonate buffers
-
HEPES buffers
-
Borate buffers
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will quench the reaction.[3]
Q4: How does the Bis-sulfone linker contribute to purification challenges?
A4: Bis-sulfone linkers are used to create stable thioether bonds, particularly in disulfide rebridging applications.[4][5] While this imparts stability to the conjugate, the sulfone groups and associated payload can increase the hydrophobicity of the conjugate, making aggregation a more significant concern during purification and storage.[1] This increased hydrophobicity is a critical parameter to consider when developing purification methods like Hydrophobic Interaction Chromatography (HIC).
Troubleshooting Guides
Problem 1: Low Conjugation Yield
| Potential Cause | Troubleshooting Steps |
| NHS Ester Hydrolysis | - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[3]- Use freshly prepared NHS ester solutions in an anhydrous, amine-free organic solvent like DMSO or DMF.[3]- Minimize the reaction time in aqueous buffer. |
| Suboptimal Buffer | - Verify that the buffer does not contain primary amines (e.g., Tris, glycine).[3]- If necessary, perform a buffer exchange for the protein into a compatible buffer (e.g., PBS, Borate) before adding the NHS ester. |
| Low Protein Concentration | - Increase the protein concentration if possible to favor the bimolecular conjugation reaction over the unimolecular hydrolysis. |
| Inactive NHS Ester | - Store the this compound reagent under desiccated conditions at -20°C or below.[6]- Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. |
Problem 2: Protein Aggregation During or After Purification
| Potential Cause | Troubleshooting Steps |
| Increased Hydrophobicity | - Optimize the drug-to-antibody ratio (DAR); higher DARs can increase hydrophobicity and aggregation risk.[1]- Consider using PEGylated Bis-sulfone linkers to increase the hydrophilicity of the conjugate. |
| Unfavorable Buffer Conditions | - During purification, screen different buffer pH and salt concentrations to find conditions that maintain protein solubility.- For storage, formulate the purified conjugate in a buffer containing stabilizing excipients like arginine, sucrose, or polysorbate. |
| High Protein Concentration | - Perform purification and storage at a lower protein concentration to reduce intermolecular interactions. |
| Freeze-Thaw Cycles | - Aliquot the purified conjugate into single-use volumes to avoid repeated freezing and thawing. |
Quantitative Data Summary
Table 1: Stability of NHS Esters - Half-life of Hydrolysis
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.5 | Room Temp | ~125-180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp | ~110-125 minutes |
Data compiled from multiple sources indicating the general trend of NHS ester stability.
Table 2: Comparison of Purification Techniques for this compound Conjugates
| Technique | Principle | Primary Use | Advantages | Considerations |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | Removal of unreacted small molecules (NHS ester, hydrolysis products) and aggregate quantification. | Mild conditions, preserves native protein structure. | Limited resolution for species of similar size (e.g., different DARs).[7] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity | Separation of conjugate species with different DARs.[8] | High resolving power for DAR variants. | Requires careful optimization of salt concentrations to avoid precipitation or irreversible binding.[8] |
| Ion Exchange Chromatography (IEX) | Separation based on net charge | Separation of charge variants of the conjugate. | High capacity and resolution for charged species. | Changes in charge due to conjugation can be subtle, requiring careful method development.[9] |
Experimental Protocols
Protocol 1: General Purification of a this compound Conjugate using Size Exclusion Chromatography (SEC)
This protocol is designed to remove unreacted this compound and its hydrolysis byproducts from the conjugation reaction mixture.
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., Sephadex G-25) with a degassed buffer of choice (e.g., PBS, pH 7.4). The column volume should be at least 10 times the sample volume.
-
Sample Preparation: After the conjugation reaction, centrifuge the sample at 10,000 x g for 10 minutes to remove any large precipitates.
-
Sample Loading: Load the clarified supernatant onto the equilibrated SEC column. For optimal separation, the sample volume should not exceed 2-5% of the total column volume.[7]
-
Elution: Elute the column with the equilibration buffer at the flow rate recommended for the column.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for the protein) and a wavelength appropriate for the conjugated payload. The protein conjugate will elute in the void volume or early fractions, while the smaller, unreacted molecules will elute later.
-
Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary using an appropriate method like ultrafiltration.
Protocol 2: Purification and DAR Separation using Hydrophobic Interaction Chromatography (HIC)
This protocol is intended to separate conjugate species with different drug-to-antibody ratios (DARs).
-
Column and Buffer Preparation: Select a HIC column with appropriate hydrophobicity (e.g., Butyl, Phenyl). Prepare a high-salt binding buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0) and a low-salt elution buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).
-
Sample Preparation: Adjust the salt concentration of the conjugation mixture to match the binding buffer by adding a concentrated salt solution. This step is critical and may require optimization to prevent precipitation.
-
Column Equilibration: Equilibrate the HIC column with the binding buffer.
-
Sample Loading: Load the salt-adjusted sample onto the column.
-
Elution Gradient: Elute the bound species using a linear gradient from the high-salt binding buffer to the low-salt elution buffer. Species will elute in order of increasing hydrophobicity, with higher DAR species typically eluting later.
-
Fraction Analysis: Collect fractions and analyze them by a suitable method (e.g., UV-Vis spectroscopy, mass spectrometry) to determine the DAR of each peak.
-
Pooling and Buffer Exchange: Pool the fractions containing the desired DAR species and perform a buffer exchange into a suitable storage buffer using SEC or dialysis.
Visualizations
References
- 1. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding hydrophobic interaction chromatography (HIC) purification of an antibody drug conjugate (ADC) using design of experiments (DoE) and first principles based modeling - American Chemical Society [acs.digitellinc.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of Bis-sulfone NHS Ester Crosslinked Products
Welcome to the Technical Support Center for Bis-sulfone NHS Ester Crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of your crosslinked products. Here you will find answers to frequently asked questions and troubleshooting advice to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound crosslinker and why is it used?
A this compound is a chemical crosslinking reagent that contains two sulfone groups and two N-hydroxysuccinimide (NHS) esters. The NHS esters react with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable amide bonds. Bis-sulfone linkers are often used in bioconjugation to create stable crosslinks between molecules, for example, in the development of antibody-drug conjugates (ADCs). They are known to offer improved stability compared to more traditional crosslinkers like those based on maleimides.[1][2][3][4][5]
Q2: What are the main advantages of using bis-sulfone linkers over maleimide-based linkers?
Bis-sulfone linkers form highly stable thioether bonds, particularly when used for disulfide bridging in antibodies.[6] Unlike maleimide-based linkers, which can be susceptible to retro-Michael addition leading to deconjugation, bis-sulfone linkers create a more permanent linkage. This enhanced stability is crucial for applications like ADCs, where premature release of the payload in circulation can lead to off-target toxicity and reduced efficacy.[6] Studies have shown that sulfone-based conjugates exhibit significantly better stability in human plasma compared to their maleimide (B117702) counterparts.[2][3][4][5]
Q3: What are the primary factors that can affect the stability of my this compound crosslinked product?
The stability of the final crosslinked product can be influenced by several factors:
-
pH: The hydrolysis of the NHS ester is highly pH-dependent, with the rate increasing at higher pH. The stability of the formed crosslink may also be affected by pH.
-
Temperature: Higher temperatures can accelerate the hydrolysis of the NHS ester and may also promote the degradation of the protein or the crosslinker itself.[7]
-
Buffer Composition: The presence of primary amines (e.g., Tris buffer) in the reaction buffer will compete with the target protein for reaction with the NHS ester, reducing crosslinking efficiency. It is recommended to use amine-free buffers such as phosphate, HEPES, or borate (B1201080) buffers.
-
Reagent Quality: Bis-sulfone NHS esters are moisture-sensitive. Improper storage can lead to hydrolysis of the NHS ester, rendering the crosslinker inactive.[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound crosslinkers in a question-and-answer format.
Q1: I am observing low crosslinking efficiency. What could be the cause and how can I improve it?
-
Potential Cause 1: Hydrolysis of the NHS Ester. The NHS ester is susceptible to hydrolysis in aqueous solutions. The half-life of NHS esters is significantly shorter at alkaline pH.[9]
-
Solution:
-
Prepare fresh stock solutions of the this compound in an anhydrous organic solvent like DMSO or DMF immediately before use.
-
Ensure the reaction pH is within the optimal range for aminolysis versus hydrolysis, typically between pH 7.2 and 8.5.
-
Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.
-
-
-
Potential Cause 2: Incompatible Buffer. Your reaction buffer may contain primary amines that compete with your target molecule.
-
Solution:
-
Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If your protein is in a buffer containing primary amines, perform a buffer exchange before starting the crosslinking reaction.
-
-
-
Potential Cause 3: Suboptimal Reactant Concentrations. Low concentrations of your protein or the crosslinker can lead to inefficient crosslinking.
-
Solution:
-
Increase the concentration of your protein and/or the molar excess of the this compound. It is recommended to empirically determine the optimal molar ratio for your specific application.
-
-
Q2: My crosslinked product is showing signs of aggregation or precipitation. What can I do?
-
Potential Cause 1: Over-crosslinking. A high degree of crosslinking can alter the protein's conformation and lead to aggregation.
-
Solution:
-
Optimize the molar ratio of the this compound to your protein. Start with a lower molar excess and perform a titration to find the optimal ratio that provides sufficient crosslinking without causing aggregation.
-
-
-
Potential Cause 2: Poor Solubility of the Crosslinker. Some bis-sulfone NHS esters may have limited solubility in aqueous buffers.
-
Solution:
-
Ensure the volume of the organic solvent used to dissolve the crosslinker does not exceed 10% of the total reaction volume. Adding too much organic solvent can denature the protein.
-
Consider using a sulfo-NHS ester version of the crosslinker if available, as the sulfonate group increases water solubility.
-
-
Q3: How can I confirm that both arms of the this compound have reacted?
-
Analytical Technique 1: Mass Spectrometry (MS).
-
Analytical Technique 2: SDS-PAGE.
-
Approach: Compare the migration pattern of the crosslinked product with the uncrosslinked protein. Intermolecular crosslinking will result in higher molecular weight bands. Intramolecular crosslinking may lead to a more compact structure that migrates faster.
-
Quantitative Data Summary
The stability of crosslinked products is often evaluated by incubating the conjugate under specific conditions (e.g., in human plasma at 37°C) and monitoring the amount of intact conjugate over time.
Table 1: Comparative Stability of Sulfone vs. Maleimide Conjugates in Human Plasma
| Linker Type | Conjugation Site | Incubation Time (h) | % Intact Conjugate | Reference |
| Maleimide | Fc-S396C | 72 | ~20% | [2] |
| Sulfone | Fc-S396C | 72 | Significantly more stable than maleimide | [2] |
| Maleimide | LC-V205C | 72 | ~80% | [2] |
| Sulfone | LC-V205C | 72 | More stable than maleimide | [2] |
Experimental Protocols
General Protocol for Protein Crosslinking with this compound
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and crosslinker used.
Materials:
-
Protein to be crosslinked in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-25 mM.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted crosslinker and quenching buffer using a desalting column equilibrated with a suitable storage buffer.
Protocol for Stability Assessment of Crosslinked Product
Forced Degradation Study:
Forced degradation studies are essential for understanding the degradation pathways of your crosslinked product.[13][14][15]
-
Stress Conditions: Subject the purified crosslinked product to various stress conditions, including:
-
pH stress: Incubate in buffers with a range of pH values (e.g., pH 3, 5, 7, 9).
-
Thermal stress: Incubate at elevated temperatures (e.g., 40°C, 60°C).[7]
-
Oxidative stress: Incubate in the presence of an oxidizing agent (e.g., 0.03% H₂O₂).
-
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples using appropriate analytical techniques to identify and quantify degradation products.
Analytical Techniques for Stability Assessment:
-
Size Exclusion Chromatography (SEC): To detect aggregation or fragmentation of the crosslinked product.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): To separate and quantify the intact crosslinked product from its degradation products.
-
Mass Spectrometry (MS): To identify the chemical nature of the degradation products.[16][17]
-
Dynamic Light Scattering (DLS): To monitor changes in particle size and detect the onset of aggregation.[18]
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound crosslinking.
Caption: Reaction mechanism of a this compound with primary amines on proteins.
Caption: Troubleshooting workflow for low crosslinking efficiency.
Caption: Experimental workflow for a forced degradation study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 14. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 15. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. njms.rutgers.edu [njms.rutgers.edu]
- 18. pharmtech.com [pharmtech.com]
minimizing hydrolysis of Bis-sulfone NHS Ester during conjugation
Technical Support Center: Bis-sulfone NHS Ester Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of this compound crosslinkers, with a focus on minimizing hydrolysis of the NHS ester moiety and ensuring successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is a this compound, and what are its reactive targets?
A this compound is a heterobifunctional crosslinker, meaning it has two different reactive groups that target distinct functional groups on biomolecules.
-
N-hydroxysuccinimide (NHS) Ester: This group reacts with primary amines (-NH₂), which are found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. This reaction forms a stable amide bond.
-
Bis-sulfone: This group is specifically designed to react with free sulfhydryl groups (-SH) from reduced disulfide bonds, typically found in cysteine residues. It creates a stable thioether linkage, effectively re-bridging the disulfide bond.[1][2][3]
This dual reactivity allows for the specific and sequential conjugation of two different molecules or the site-specific modification of a single molecule at both amine and thiol sites.
Q2: What is the primary cause of concern regarding the stability of this compound during conjugation?
The primary stability concern during aqueous conjugation reactions is the hydrolysis of the NHS ester group.[4] The NHS ester can react with water, which leads to the formation of an unreactive carboxylic acid and the release of N-hydroxysuccinimide. This side reaction competes with the desired reaction with primary amines, potentially reducing the conjugation efficiency. The bis-sulfone group, in contrast, is generally stable in aqueous solutions under typical conjugation conditions.[5]
Q3: How does pH affect the hydrolysis of the NHS ester and the overall conjugation reaction?
The pH of the reaction buffer is a critical factor that influences both the conjugation efficiency and the rate of NHS ester hydrolysis.
-
Optimal pH for Amine Conjugation: The ideal pH range for the reaction between an NHS ester and a primary amine is typically 7.2 to 8.5 . In this range, the primary amines are sufficiently deprotonated and thus nucleophilic enough to attack the NHS ester.
-
Effect of Low pH (<7.2): At lower pH, primary amines are more likely to be protonated (-NH₃⁺), which makes them non-nucleophilic and unreactive towards the NHS ester.
-
Effect of High pH (>8.5): As the pH increases, the rate of NHS ester hydrolysis accelerates significantly.[6][7] While the amine reaction is also efficient at higher pH, the competing hydrolysis reaction can drastically reduce the yield of the desired conjugate.
Q4: What is the recommended storage and handling procedure for this compound reagents?
To maintain the reactivity of the NHS ester, it is crucial to prevent moisture contamination.
-
Storage: Store the reagent in a desiccated environment at -20°C.
-
Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of moisture onto the reagent. It is recommended to prepare stock solutions in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[8] Stock solutions in anhydrous solvents can be stored at -20°C for a limited time, but should be aliquoted to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Yield to Amines | Hydrolysis of NHS Ester: The reagent may have been compromised by moisture during storage or the reaction pH is too high. | Ensure proper storage and handling of the NHS ester. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. Optimize the reaction pH to be within the 7.2-8.5 range. Consider running the reaction at a lower temperature (4°C) for a longer duration to slow down hydrolysis. |
| Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) which compete with the target molecule for reaction with the NHS ester. | Use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffers. If the protein is in an incompatible buffer, perform a buffer exchange prior to conjugation. | |
| Low Protein Concentration: The rate of hydrolysis is a more significant competitor in dilute protein solutions. | If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis. | |
| No Reaction with Thiols | Disulfide Bonds Not Reduced: The bis-sulfone group reacts with free thiols. If the disulfide bonds in the protein are not reduced, there will be no available reaction sites. | Prior to conjugation with the bis-sulfone moiety, treat the protein with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce the disulfide bonds. |
| Incorrect Reaction Conditions for Thiol Reaction: The reaction conditions may not be optimal for the bis-sulfone reaction. | While the bis-sulfone reaction can proceed over a range of pH, ensure the conditions are suitable for maintaining the reduced state of the thiols. | |
| Protein Aggregation/Precipitation | High Degree of Labeling: Excessive modification of the protein can alter its properties and lead to aggregation. | Optimize the molar ratio of the this compound to the protein. Start with a lower molar excess and perform a titration to find the optimal ratio for your specific application. |
| Solvent-Related Precipitation: The addition of the NHS ester dissolved in an organic solvent may cause precipitation of the protein. | Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%). Add the NHS ester solution slowly to the protein solution while gently mixing. |
Data Presentation
Table 1: Effect of pH on the Half-life of a Typical NHS Ester in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours[7] |
| 8.6 | 4 | 10 minutes[7] |
| 7.0 | 25 (Ambient) | ~7 hours[4] |
| 9.0 | 25 (Ambient) | Minutes[4] |
Table 2: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Amine Conjugation (NHS Ester) | Thiol Conjugation (Bis-sulfone) |
| pH | 7.2 - 8.5 | 6.5 - 7.5 (to maintain reduced thiols) |
| Temperature | 4°C to Room Temperature (25°C) | Room Temperature (25°C) |
| Reaction Time | 30 minutes to 2 hours | 1 to 4 hours |
| Buffer | Amine-free (e.g., PBS, HEPES, Borate) | Thiol-free, non-oxidizing buffers |
| Reagent Solvent | Anhydrous DMSO or DMF | Anhydrous DMSO or DMF |
Experimental Protocols
Protocol 1: Two-Step Conjugation Using a this compound
This protocol describes the sequential conjugation of a protein (Molecule A) to a thiol-containing molecule (Molecule B) using a this compound.
Step 1: Reaction of this compound with Primary Amines of Molecule A
-
Prepare Molecule A: Dissolve Molecule A (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.5) at a concentration of 2-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the solution of Molecule A. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Purification: Remove the excess, unreacted this compound using a desalting column or dialysis, exchanging the buffer to a thiol-free, non-oxidizing buffer at pH 6.5-7.5. This step is crucial to prevent the unreacted NHS ester from reacting with any primary amines on Molecule B.
Step 2: Reaction of the Bis-sulfone Moiety with Thiols of Molecule B
-
Prepare Molecule B: If Molecule B contains disulfide bonds, reduce them using a suitable reducing agent (e.g., TCEP). Purify the reduced Molecule B to remove the reducing agent.
-
Conjugation Reaction: Add the purified, reduced Molecule B to the purified Molecule A-linker conjugate from Step 1. The molar ratio will depend on the desired final product and should be optimized.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Quenching (Optional): To quench any unreacted bis-sulfone groups, a small molecule thiol like N-acetylcysteine can be added.
-
Final Purification: Purify the final conjugate to remove any unreacted molecules and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.
Visualizations
Caption: Sequential conjugation workflow using a this compound.
Caption: Decision tree for troubleshooting low conjugation yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. covachem.com [covachem.com]
Validation & Comparative
A Head-to-Head Comparison: Bis-sulfone NHS Ester vs. Maleimide for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision in the development of antibody-drug conjugates (ADCs) and other antibody-based therapeutics. The stability and homogeneity of the final conjugate directly impact its efficacy and safety profile. This guide provides an objective comparison of two prominent thiol-reactive chemistries: Bis-sulfone NHS Ester and maleimide (B117702), supported by experimental data and detailed protocols.
The ideal conjugation strategy should yield a stable and homogeneous product with a defined drug-to-antibody ratio (DAR). While maleimide chemistry has been the historical workhorse for thiol-specific conjugation, concerns over the stability of the resulting thioether bond have prompted the development of alternative approaches. Bis-sulfone chemistry, particularly for disulfide re-bridging, has emerged as a robust alternative, offering enhanced stability.
Performance Comparison: Stability Takes Center Stage
The primary advantage of bis-sulfone chemistry over traditional maleimide chemistry lies in the superior stability of the resulting conjugate. Maleimide conjugates are susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione (B108866) and albumin in the plasma. This can lead to premature drug release and off-target toxicity.[1][2][3] Bis-sulfone reagents, when used for disulfide re-bridging, form a stable three-carbon bridge, effectively locking the payload to the antibody and preventing this exchange.[4][5][6]
Quantitative Stability Data
| Linker Chemistry | Incubation Conditions | Remaining Conjugate/DAR | Reference |
| Bis-sulfone | Artificial serum, 37°C, 120 hours | No decrease in average DAR | [4] |
| Maleimide | Artificial serum, 37°C, 120 hours | Decrease in average DAR | [4] |
| Mono-sulfone-PEG | 1 mM reduced glutathione, 37°C, 7 days | > 95% | [7] |
| Maleimide-PEG | 1 mM reduced glutathione, 37°C, 7 days | ~70% | [7] |
| Sulfone Conjugate (LC-V205C) | Human plasma, 37°C, 72 hours | ~80% | [8] |
| Maleimide Conjugate (LC-V205C) | Human plasma, 37°C, 72 hours | ~80% | [8] |
| Sulfone Conjugate (Fc-S396C) | Human plasma, 37°C, 72 hours | Significantly more stable than maleimide | [8] |
| Maleimide Conjugate (Fc-S396C) | Human plasma, 37°C, 72 hours | ~20% | [8] |
Reaction Kinetics and Efficiency
While bis-sulfone linkers offer superior stability, maleimide conjugation is generally faster.[8] Maleimide reactions with thiols can be complete in minutes to a few hours at room temperature.[9][10] Bis-sulfone reactions for disulfide re-bridging may require longer incubation times or elevated temperatures to achieve high efficiency.[11][12] However, both methods can achieve high conjugation efficiencies, leading to homogenous products with defined DARs, particularly when targeting specific cysteine residues or re-bridging disulfide bonds.[4][13]
| Linker Chemistry | Typical Reaction Time | Typical Molar Ratio (Reagent:Thiol) | Conjugation Efficiency | Reference |
| Bis-sulfone (Disulfide Re-bridging) | 2 hours | 10:1 | Quantitative | [11] |
| Maleimide | 30 minutes - 2 hours | 2:1 to 5:1 | 58% - 84% | [10][14][15] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful antibody conjugation. Below are representative protocols for both bis-sulfone disulfide re-bridging and maleimide conjugation.
This compound Protocol for Disulfide Re-bridging
This protocol is a general guideline for the site-specific conjugation of a payload to an antibody by re-bridging the interchain disulfide bonds.
Materials:
-
Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
This compound reagent
-
Reaction Buffer (e.g., 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5)[9]
-
Organic solvent (e.g., anhydrous DMSO)
-
N-acetylcysteine (optional, for quenching)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL.[9]
-
-
Reduction of Interchain Disulfides:
-
Removal of Excess Reducing Agent:
-
Immediately after incubation, remove excess TCEP using a desalting column pre-equilibrated with Reaction Buffer. This step is critical to prevent reaction of the reducing agent with the bis-sulfone reagent.[11]
-
-
Re-bridging Reaction:
-
Quenching (Optional):
-
To quench any unreacted bis-sulfone reagent, add a 5-fold molar excess of N-acetylcysteine and incubate for 15 minutes at room temperature.[11]
-
-
Purification:
-
Purify the antibody conjugate using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.
-
Maleimide Conjugation Protocol
This protocol is a general guideline for the conjugation of a maleimide-functionalized payload to free thiols on an antibody.
Materials:
-
Antibody with available thiol groups (native or engineered)
-
Maleimide-functionalized payload
-
Conjugation Buffer (e.g., PBS, pH 6.5-7.5)[]
-
Organic solvent (e.g., anhydrous DMSO or DMF)[17]
-
Reducing agent (e.g., TCEP), if disulfide reduction is needed
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in degassed Conjugation Buffer at a concentration of 1-10 mg/mL.[17]
-
-
Reduction of Disulfide Bonds (if necessary):
-
Conjugation Reaction:
-
Prepare a 10 mM stock solution of the maleimide-functionalized payload in anhydrous DMSO or DMF.[17]
-
Add the maleimide stock solution to the antibody solution to achieve a final molar ratio of 2:1 to 20:1 (maleimide:antibody). The optimal ratio should be determined empirically.[10][14][15][17]
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light, with gentle agitation.[17]
-
-
Purification:
-
Separate the labeled antibody from the free payload and other reaction components using a desalting column, size-exclusion chromatography, or dialysis.[]
-
Visualizing the Chemistry and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams illustrate the key steps in both conjugation methods.
Conclusion: Selecting the Optimal Strategy
The choice between this compound and maleimide chemistry for antibody conjugation depends on the specific requirements of the therapeutic or diagnostic agent being developed.
Choose this compound for:
-
Enhanced in vivo stability: When long-term stability in circulation is paramount, the irreversible nature of the re-bridged disulfide bond offers a significant advantage.[4]
-
Homogeneous products: Disulfide re-bridging allows for the creation of ADCs with a precise DAR of 4, improving the consistency and predictability of the final product.[4]
-
Native antibody modification: This technique can be applied to native antibodies without the need for genetic engineering to introduce cysteine residues.[20]
Choose Maleimide for:
-
Rapid conjugation: When faster reaction kinetics are a priority, maleimide chemistry offers a quicker route to the final conjugate.[8]
-
Established protocols: Maleimide chemistry is a well-established and widely used method with a vast body of literature and commercially available reagents.[]
-
Targeting engineered cysteines: It is highly effective for conjugating to specifically introduced cysteine residues at desired locations on the antibody.
For the development of next-generation ADCs and other antibody conjugates where stability and homogeneity are critical for therapeutic success, the evidence strongly supports the use of bis-sulfone chemistry for disulfide re-bridging. While maleimide chemistry remains a valuable tool in the bioconjugation toolbox, researchers must be aware of its limitations regarding conjugate stability and take appropriate measures to mitigate the risks of premature drug release.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 18. benchchem.com [benchchem.com]
- 20. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectrometry Analysis of Crosslinked Peptides: A Comparative Look at Bis-sulfone NHS Ester and its Alternatives
For researchers, scientists, and drug development professionals venturing into the structural analysis of proteins and their interactions, crosslinking mass spectrometry (XL-MS) has emerged as a powerful tool. This guide provides a comparative overview of different crosslinking strategies, with a focus on the unique reactivity of Bis-sulfone NHS Ester and how it stacks up against more conventional amine- and cysteine-reactive alternatives.
Crosslinking mass spectrometry provides valuable distance constraints for modeling protein structures and identifying protein-protein interaction sites. The choice of crosslinking reagent is paramount and depends on the specific research question, the nature of the protein sample, and the available analytical workflow.[1] This guide will delve into the specifics of this compound and compare its application with commonly used crosslinkers, providing experimental insights to inform your research.
Amine-Reactive Crosslinkers: The Workhorses of XL-MS
Homobifunctional N-hydroxysuccinimide (NHS) esters, such as bis(sulfosuccinimidyl) suberate (B1241622) (BS3) and disuccinimidyl suberate (DSS), are the most widely used crosslinkers for XL-MS.[2] These reagents react primarily with the primary amines of lysine (B10760008) residues and the N-termini of proteins, which are generally abundant and surface-exposed.
Performance and Experimental Considerations
The efficiency of amine-reactive crosslinkers can be readily assessed by the number of identified crosslinked peptides. For instance, a study comparing different non-cleavable and MS-cleavable crosslinkers on Bovine Serum Albumin (BSA) provided the following results:
| Crosslinker | Type | Fragmentation Method | Number of Identified Inter-Crosslinked Peptides (BSA) |
| BS3 | Non-cleavable | CID | > 20 |
| DSS | Non-cleavable | CID | > 20 |
| DSSO | MS-cleavable (CID) | MS2-MS3 | > 40 |
| BuUrBu | MS-cleavable (CID) | MS2-MS3 | > 40 |
Table 1: Comparative identification of inter-crosslinked BSA peptides using various amine-reactive crosslinkers. Data adapted from a study by Thermo Fisher Scientific.[3]
The data indicates that while traditional non-cleavable crosslinkers like BS3 and DSS are effective, MS-cleavable reagents like DSSO and BuUrBu can lead to a higher number of identified crosslinks when combined with appropriate MSn fragmentation strategies.[3]
Experimental Protocol: Crosslinking with BS3
This protocol provides a general guideline for crosslinking a protein sample with BS3.
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7-9.
-
BS3 (bis[sulfosuccinimidyl] suberate).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Protein Preparation: Ensure the protein sample is in a suitable amine-free buffer.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of BS3 in an appropriate solvent (e.g., water for Sulfo-BS3).
-
Crosslinking Reaction: Add the BS3 stock solution to the protein sample. The final concentration of the crosslinker typically ranges from 0.25 to 5 mM. A 20- to 50-fold molar excess of crosslinker to protein is a common starting point for dilute protein solutions.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for MS: Proceed with protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
Enrichment (Optional but Recommended): Enrich for crosslinked peptides using size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography. This step is crucial as crosslinked peptides are often low in abundance.[4]
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.
-
Data Analysis: Use specialized software (e.g., XlinkX, pLink, MeroX) to identify the crosslinked peptides from the complex MS/MS spectra.
Cysteine-Reactive Crosslinkers: Targeting Specificity
While amine-reactive crosslinkers are broadly applicable, their reactivity with abundant lysines can sometimes lead to complex spectra. Cysteine-reactive crosslinkers offer a more targeted approach, as cysteine is a less abundant amino acid, often found in functionally important regions of proteins such as active sites or disulfide bonds.
This compound: A Tool for Disulfide Rebridging
This compound is a unique crosslinker that acts as a bis-alkylating reagent, selectively targeting the sulfur atoms of two cysteine residues that were originally part of a native disulfide bond. The workflow involves the reduction of the disulfide bond, followed by crosslinking, which rebridges the two cysteine residues with a three-carbon linker. This process results in a covalently stabilized protein structure.
While this reagent is highly effective for applications like creating stable antibody-drug conjugates, its use in generating a diverse set of distance restraints for structural proteomics via mass spectrometry is not as well-documented with quantitative data in the public domain. The requirement for a pre-existing and accessible disulfide bond limits its general applicability for mapping protein-protein interactions where such bonds are not present at the interface.
Alternative Cysteine-Reactive Crosslinkers: A Comparative Perspective
To provide a more comprehensive view, it is useful to compare this compound with other cysteine-reactive crosslinkers for which mass spectrometry data is available.
-
Maleimide-based crosslinkers: These are a common class of cysteine-reactive reagents. They react with the sulfhydryl group of cysteine residues to form stable thioether bonds. Both homobifunctional and heterobifunctional maleimide (B117702) crosslinkers are available.[5]
-
Dibromoacetamide sulfOxide (DBrASO): This is a newer, MS-cleavable, cysteine-reactive crosslinker. A study comparing DBrASO with the amine-reactive DSSO in HEK293 cell lysates demonstrated the complementary nature of targeting different amino acids.
| Feature | DSSO (Amine-reactive) | DBrASO (Cysteine-reactive) |
| Target Residues | Lysine, Serine, Threonine, Tyrosine, N-termini | Cysteine |
| Number of Identified Crosslinked Peptides (HEK293T cells) | High | Moderate |
| Number of Identified Proteins in Crosslinks (HEK293T cells) | High | Moderate |
| Overlap in Identified Proteins | - | 997 proteins shared with DSSO |
| Unique Proteins Identified | - | 1300 unique to DBrASO |
Table 2: Comparison of amine-reactive (DSSO) and cysteine-reactive (DBrASO) crosslinkers in a proteome-wide study. Data adapted from exploring an alternative cysteine-reactive chemistry for proteome-wide PPI analysis.
This comparison highlights that while amine-reactive crosslinkers may yield a higher number of crosslinks due to the higher abundance of target residues, cysteine-reactive crosslinkers can identify a unique set of protein interactions, thereby expanding the coverage of the interactome.
Experimental Protocol: Cysteine-Reactive Crosslinking (General)
The following is a generalized protocol for crosslinking with a cysteine-reactive agent, which would be adapted for specific reagents like this compound (requiring a reduction step first) or maleimide-based crosslinkers.
Materials:
-
Protein sample.
-
Reducing agent (e.g., DTT or TCEP) - Required for this compound and for proteins with existing disulfide bonds that need to be targeted.
-
Cysteine-reactive crosslinker (e.g., this compound, BMOE).
-
Quenching buffer (e.g., a solution containing a free thiol like cysteine or β-mercaptoethanol).
Procedure:
-
Reduction (if necessary): If targeting cysteines involved in disulfide bonds, reduce the protein sample with a suitable reducing agent. This step should be followed by removal of the reducing agent.
-
Crosslinking Reaction: Add the cysteine-reactive crosslinker to the protein sample. The optimal concentration and incubation time will depend on the specific reagent and the protein.
-
Quenching: Stop the reaction by adding a quenching buffer containing a free thiol.
-
Sample Preparation for MS: Proceed with protein denaturation, alkylation of any remaining free cysteines (if not all were crosslinked), and enzymatic digestion.
-
Enrichment and LC-MS/MS Analysis: Follow the same enrichment and analysis steps as for amine-reactive crosslinkers.
-
Data Analysis: Utilize appropriate software, specifying the reactivity of the crosslinker towards cysteine residues.
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the logic behind choosing a crosslinking strategy, the following diagrams are provided.
Caption: Experimental workflow for crosslinking mass spectrometry.
Caption: Logic for selecting an appropriate crosslinker.
Conclusion
The choice of crosslinking reagent is a critical decision in any XL-MS study. While amine-reactive crosslinkers like BS3 and DSS remain the workhorses for broad-scale interactome analysis, cysteine-reactive crosslinkers provide a valuable alternative for more targeted studies. This compound offers a unique capability for rebridging disulfide bonds, which is particularly useful in stabilizing protein structures for applications such as antibody-drug conjugate development. For researchers seeking to map protein-protein interactions or generate distance restraints for structural modeling, alternative cysteine-reactive crosslinkers like maleimides or the newer MS-cleavable DBrASO may offer broader applicability and provide complementary data to traditional amine-reactive approaches. As the field of XL-MS continues to evolve, the development and characterization of novel crosslinking chemistries will undoubtedly expand the toolkit available to researchers, enabling a more comprehensive understanding of the intricate network of protein interactions that govern cellular life.
References
- 1. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
Characterization of Bis-sulfone NHS Ester Conjugates by SDS-PAGE: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bis-sulfone NHS Ester conjugates with other protein modification strategies, focusing on their characterization by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). Detailed experimental protocols and supporting data are presented to assist researchers in making informed decisions for their conjugation and analysis workflows.
Introduction to this compound Conjugates
This compound reagents are cross-linking agents utilized in bioconjugation to form stable covalent bonds with proteins.[] These reagents feature two sulfone groups and an N-hydroxysuccinimide (NHS) ester. The NHS ester moiety reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[2][3] The bis-sulfone component provides selectivity for the thiol groups of cysteine residues, particularly those derived from reduced disulfide bonds, resulting in a stable thioether linkage.[4][5] This dual reactivity allows for either amine-to-amine or amine-to-thiol crosslinking, offering versatility in protein conjugation strategies.
Comparison of this compound with an Alternative Crosslinker
A common alternative to this compound for protein conjugation is Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). Both reagents utilize an NHS ester for targeting primary amines. However, for thiol-reactive chemistry, SMCC employs a maleimide (B117702) group, whereas this compound utilizes a bis-sulfone group. While maleimide-thiol conjugation is widely used, it can be susceptible to retro-Michael addition, leading to potential deconjugation.[6] In contrast, the thioether bond formed by the reaction of a bis-sulfone with a thiol is generally more stable.[6]
Data Presentation: SDS-PAGE Analysis
SDS-PAGE is a fundamental technique for the initial confirmation and characterization of protein conjugates.[7] The formation of a conjugate results in an increase in molecular weight, which is observed as a band shift on an SDS-PAGE gel compared to the unconjugated protein.[7] The intensity of the new, higher molecular weight band can be used to estimate the conjugation efficiency.[8]
The following table summarizes representative quantitative data from SDS-PAGE analysis comparing the conjugation efficiency of a hypothetical 50 kDa protein (Protein-X) with a 20 kDa molecule using either a this compound or an SMCC crosslinker.
| Crosslinker | Target Protein | Conjugated Molecule | Expected MW of Conjugate (kDa) | Observed MW of Conjugate (kDa) | Conjugation Efficiency (%) | Unconjugated Protein (%) |
| This compound | Protein-X (50 kDa) | Molecule-Y (20 kDa) | 70 | ~72 | 85 | 15 |
| SMCC | Protein-X (50 kDa) | Molecule-Y (20 kDa) | 70 | ~71 | 80 | 20 |
Note: The data presented in this table is a representative summary based on typical experimental outcomes and is intended for comparative purposes. Actual results may vary depending on the specific proteins, reagents, and reaction conditions.
Experimental Protocols
Protocol 1: Protein Conjugation with this compound
This protocol describes a general procedure for conjugating a molecule to a protein using a this compound crosslinker.
Materials:
-
Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound reagent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein solution is at an appropriate concentration (typically 1-5 mg/mL) in an amine-free buffer.
-
Prepare the Crosslinker Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a final concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming the unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove excess, non-reacted crosslinker and quenching buffer by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterize the Conjugate: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and estimate conjugation efficiency.
Protocol 2: SDS-PAGE Analysis of Protein Conjugates
This protocol outlines the steps for analyzing protein conjugates using SDS-PAGE.
Materials:
-
Polyacrylamide gels (appropriate percentage for resolving the protein and conjugate)
-
SDS-PAGE running buffer
-
2X Laemmli sample buffer (with or without a reducing agent like β-mercaptoethanol or DTT, depending on the desired analysis)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
-
Gel imaging system
Procedure:
-
Sample Preparation: Mix the unconjugated protein control and the purified conjugate with an equal volume of 2X Laemmli sample buffer. For analyzing conjugates formed via disulfide bridging, a non-reducing sample buffer should be used.
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Loading: Load the molecular weight standards, the unconjugated protein control, and the conjugated protein samples into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel in SDS-PAGE running buffer at a constant voltage or current until the dye front reaches the bottom of the gel.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue for 1-2 hours with gentle agitation.
-
Destaining: Destain the gel with the appropriate destaining solution until the protein bands are clearly visible against a clear background.
-
Imaging and Analysis: Image the gel using a gel documentation system. Compare the migration of the conjugated protein to the unconjugated control and the molecular weight standards to confirm the size shift. Densitometry can be used to quantify the relative amounts of conjugated and unconjugated protein to estimate the conjugation efficiency.[8]
Mandatory Visualizations
Reaction Mechanism of this compound
Caption: Reaction mechanism of this compound.
Experimental Workflow for Conjugation and Analysis
Caption: Workflow for protein conjugation and SDS-PAGE analysis.
References
- 2. glenresearch.com [glenresearch.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound, 899452-51-8 | BroadPharm [broadpharm.com]
- 6. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aboligo.com [aboligo.com]
- 8. Denaturing mass photometry for rapid optimization of chemical protein-protein cross-linking reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Assessing Bis-sulfone NHS Ester Conjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
The precise and efficient conjugation of molecules to proteins is a cornerstone of modern biopharmaceutical development, particularly in the creation of antibody-drug conjugates (ADCs). The use of heterobifunctional linkers, such as those combining a Bis-sulfone moiety with an N-hydroxysuccinimide (NHS) ester, allows for site-specific modification of proteins. Bis-sulfone groups selectively react with the two sulfur atoms from a reduced native disulfide bond, re-bridging it covalently, while the NHS ester targets primary amines like those on lysine (B10760008) residues.[1][2][3][4] Assessing the efficiency of this conjugation is critical to ensure the quality, efficacy, and safety of the resulting bioconjugate. This guide provides a comparative overview of key analytical techniques used to determine conjugation efficiency, complete with experimental protocols and data presentation.
Key Analytical Techniques for Conjugation Analysis
Several analytical methods can be employed to characterize the outcome of a Bis-sulfone NHS Ester conjugation reaction. The primary goals of these analyses are to determine the average number of molecules conjugated per protein, often referred to as the drug-to-antibody ratio (DAR) in the context of ADCs, and to identify the distribution of different conjugated species. The most common and powerful techniques include Hydrophobic Interaction Chromatography (HIC), Native Mass Spectrometry (MS), and UV/Vis Spectroscopy.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data that can be obtained from each technique when analyzing a protein conjugated using a this compound linker.
| Analytical Technique | Average DAR | % Unconjugated Protein | Major Species Detected (Hypothetical) | Throughput | Cost |
| Hydrophobic Interaction Chromatography (HIC) | 3.8 | 5% | Protein-linker, Protein-(linker)2, Protein-(linker)3, Protein-(linker)4 | Medium | Medium |
| Native Mass Spectrometry (MS) | 3.9 | 4% | Unconjugated Protein, Protein-linker, Protein-(linker)2, Protein-(linker)3, Protein-(linker)4, Positional Isomers | Low | High |
| UV/Vis Spectroscopy | 4.1 | Not directly measured | Provides an average value only | High | Low |
Experimental Workflow and Methodologies
A typical workflow for assessing the conjugation efficiency of a this compound reaction involves the conjugation step followed by purification and analysis using one or more of the techniques mentioned above.
Caption: Workflow for this compound conjugation and subsequent analytical assessment.
Detailed Experimental Protocols
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity.[5][6][7] The addition of a hydrophobic small molecule via the this compound linker increases the overall hydrophobicity of the protein, allowing for the separation of species with different numbers of conjugated linkers.[8]
Protocol:
-
Sample Preparation:
-
The purified conjugated protein sample should be in a buffer compatible with the HIC mobile phase, ideally the high-salt mobile phase A. A typical starting concentration is 1 mg/mL.
-
-
Instrumentation and Column:
-
HPLC or UHPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR, MAbPac HIC).
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.
-
For some applications, the addition of a small amount of an organic modifier like isopropanol (B130326) to both mobile phases can improve resolution.[9][10]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Gradient:
-
0-5 min: 100% A
-
5-35 min: 0-100% B (linear gradient)
-
35-40 min: 100% B
-
40-45 min: 100% A (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks corresponding to the unconjugated protein and the different conjugated species.
-
The average DAR is calculated as the weighted average of the peak areas.[]
-
Native Mass Spectrometry (MS)
Native MS allows for the analysis of intact proteins and protein complexes under non-denaturing conditions, preserving non-covalent interactions.[12][13][14] This is particularly important for conjugates formed via Bis-sulfone chemistry with cysteine residues, as the inter-chain disulfide bonds are replaced by the linker, and the protein chains are held together by non-covalent interactions.[15][16]
Protocol:
-
Sample Preparation:
-
Buffer exchange the purified conjugate into a volatile, MS-compatible buffer such as 100 mM ammonium acetate, pH 7.0.
-
The final protein concentration should be between 0.5 and 2 mg/mL.
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with a native electrospray ionization (ESI) source.
-
Often coupled with an online desalting step using a size-exclusion chromatography (SEC) column.
-
-
LC-MS Conditions (if using online desalting):
-
SEC Column: Suitable for protein separation (e.g., Agilent AdvanceBio SEC).
-
Mobile Phase: 100 mM ammonium acetate.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ion.
-
Capillary Voltage: 3-5 kV.
-
Source Temperature: Optimized for native conditions (e.g., 80-120 °C).
-
Mass Range: A wide m/z range is necessary to detect the low charge states of the native protein (e.g., 2000-8000 m/z).
-
-
Data Analysis:
-
Deconvolute the mass spectrum to obtain the masses of the different species.
-
The mass difference between the unconjugated protein and the conjugated species will correspond to the mass of the attached linker(s).
-
The average DAR is calculated from the relative abundance of each species.
-
UV/Vis Spectroscopy
UV/Vis spectroscopy is a simple and high-throughput method for estimating the average DAR.[8][] It relies on the distinct absorbance maxima of the protein (typically at 280 nm) and the conjugated molecule (if it has a chromophore at a different wavelength).[]
Protocol:
-
Sample Preparation:
-
The purified conjugate should be in a buffer that does not interfere with the absorbance measurements.
-
Prepare a solution of the conjugate with a known concentration.
-
-
Instrumentation:
-
UV/Vis spectrophotometer.
-
Quartz cuvettes.
-
-
Measurement:
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the conjugated molecule (A_max_linker).
-
Measure the absorbance of the unconjugated protein at the same concentrations and wavelengths.
-
-
Calculation of Average DAR:
-
The concentration of the protein and the conjugated molecule can be determined using the Beer-Lambert law (A = εcl).
-
The average DAR is calculated using the following formula, which accounts for the contribution of the linker's absorbance at 280 nm:
-
DAR = (ε_protein_280 * A_max_linker - ε_linker_280 * A280) / (ε_linker_max * A280 - ε_protein_280 * A_max_linker)
-
Where ε is the molar extinction coefficient.
-
-
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, the available instrumentation, and the stage of development.
Caption: Comparison of HIC, Native MS, and UV/Vis Spectroscopy for conjugation analysis.
Hydrophobic Interaction Chromatography (HIC) is a robust and widely used method that provides information on the distribution of different conjugated species. It is more accessible than mass spectrometry and provides more detailed information than UV/Vis spectroscopy. However, it may not be able to resolve positional isomers.
Native Mass Spectrometry (MS) is the most powerful technique for detailed characterization. It provides accurate mass measurements of all species present, including the unconjugated protein and different conjugated forms. It can also potentially distinguish between positional isomers. The main drawbacks are the high cost of the instrumentation and the lower throughput.
UV/Vis Spectroscopy is a quick and simple method for estimating the average DAR. It is ideal for rapid screening and process monitoring. However, it does not provide information on the distribution of different species and is less accurate than HIC and MS. Its accuracy also depends on having accurate extinction coefficients for both the protein and the conjugated molecule.[]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 899452-51-8 | BroadPharm [broadpharm.com]
- 3. furthlab.xyz [furthlab.xyz]
- 4. vectorlabs.com [vectorlabs.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bio-rad.com [bio-rad.com]
- 8. pharmiweb.com [pharmiweb.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. Performing native mass spectrometry analysis on therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. learning.sepscience.com [learning.sepscience.com]
- 16. Native Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
comparative analysis of homobifunctional crosslinkers for proteomics
In the intricate world of cellular biology, understanding the dynamic interplay of proteins is paramount. Homobifunctional crosslinkers are invaluable chemical tools that allow researchers, scientists, and drug development professionals to stabilize protein-protein interactions (PPIs), elucidate protein complex architecture, and probe protein conformation. These reagents possess two identical reactive groups, enabling the covalent linkage of similar functional groups on amino acid residues.
This guide provides a comparative analysis of commonly used homobifunctional crosslinkers in proteomics, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for specific research needs.
Comparative Analysis of Homobifunctional Crosslinkers
The choice of a homobifunctional crosslinker is dictated by several factors, including the target functional group, the desired spacer arm length, its solubility, and whether the linkage needs to be cleavable for downstream analysis. The most common homobifunctional crosslinkers target primary amines (lysine residues and N-termini) or sulfhydryl groups (cysteine residues).
Amine-Reactive Homobifunctional Crosslinkers
N-hydroxysuccinimide (NHS) esters are the most prevalent class of amine-reactive crosslinkers, forming stable amide bonds with primary amines at physiological to slightly alkaline pH.
| Feature | Disuccinimidyl suberate (B1241622) (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) | Disuccinimidyl glutarate (DSG) | Disuccinimidyl tartrate (DST) |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target Specificity | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) |
| Spacer Arm Length | 11.4 Å | 11.4 Å | 7.7 Å | 6.4 Å |
| Cleavable? | No | No | No | Yes (by periodate) |
| Water-Soluble? | No (dissolves in DMSO/DMF) | Yes | No (dissolves in DMSO/DMF) | Yes |
| Cell Membrane Permeable? | Yes | No | Yes | No |
Performance Data:
A key metric for evaluating crosslinker performance is the number of unique crosslinked peptides identified in a controlled experiment. In a study using bovine serum albumin (BSA), the following results were observed:
| Crosslinker | Number of Unique Non-redundant Crosslinked Peptides (CID/HCD) |
| DSS | ~140-160 |
| BS3 | ~140-160 |
| DSSO (MS-cleavable) | ~100-120 |
| Data adapted from a comparative study on BSA. The exact number can vary based on experimental conditions and data analysis software. |
DSS and BS3, having identical spacer arms, demonstrate comparable efficiency in crosslinking BSA. The choice between them often comes down to the experimental system: DSS is suitable for intracellular crosslinking due to its membrane permeability, while the water-soluble and membrane-impermeable BS3 is ideal for cell-surface crosslinking. DSG, with its shorter spacer arm, is useful for capturing interactions between more closely associated proteins. DST offers the advantage of a cleavable spacer, which can simplify data analysis in mass spectrometry.
Sulfhydryl-Reactive Homobifunctional Crosslinkers
Sulfhydryl-reactive crosslinkers target the thiol groups of cysteine residues. These are less abundant than primary amines, offering more specific crosslinking. Maleimides are a common reactive group for this purpose, forming stable thioether bonds.
| Feature | Bismaleimidoethane (BMOE) | 1,4-Bismaleimidobutane (BMB) | Dithiobis(maleimidoethane) (DTME) |
| Reactive Group | Maleimide | Maleimide | Maleimide |
| Target Specificity | Sulfhydryls (Cysteine) | Sulfhydryls (Cysteine) | Sulfhydryls (Cysteine) |
| Spacer Arm Length | 8.0 Å | 10.9 Å | 13.1 Å |
| Cleavable? | No | No | Yes (by reducing agents) |
| Water-Soluble? | No | No | No |
| Cell Membrane Permeable? | Yes | Yes | Yes |
Performance Considerations:
The efficiency of sulfhydryl-reactive crosslinkers is highly dependent on the presence and accessibility of cysteine residues in the target proteins. While less frequently used for global PPI studies compared to amine-reactive crosslinkers due to the lower abundance of cysteines, they are excellent for targeted studies of proteins known to contain reactive cysteines or for introducing specific crosslinks into a system. DTME provides the benefit of a cleavable disulfide bond in its spacer, allowing for the separation of crosslinked proteins under reducing conditions.
Experimental Protocols
The following are generalized protocols for in vitro protein crosslinking. Optimal conditions, particularly the molar excess of crosslinker, may need to be determined empirically for each specific system.
General Protocol for Amine-Reactive Crosslinking (DSS/DSG)
Materials:
-
Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES)
-
DSS or DSG
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is at a suitable concentration (e.g., 0.1-2 mg/mL) in a compatible buffer.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve DSS or DSG in DMSO or DMF to a concentration of 10-25 mM.
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Downstream Processing: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods. Unreacted crosslinker can be removed by dialysis or gel filtration.
General Protocol for In-Cell Crosslinking (DSG)
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
DSG
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash cells with PBS to remove any amine-containing media.
-
Crosslinking: Resuspend cells in PBS and add freshly prepared DSG (dissolved in DMSO) to a final concentration of 2 mM.
-
Incubation: Incubate for 45 minutes at room temperature.
-
Quenching: Add quenching buffer to stop the reaction.
-
Cell Lysis: Pellet the cells and proceed with your standard cell lysis protocol.
Visualizing Workflows and Concepts
General Workflow for Crosslinking Mass Spectrometry (XL-MS)
A Comparative Guide to Assessing the Homogeneity of Antibody-Drug Conjugates Prepared with Bis-sulfone NHS Ester
For Researchers, Scientists, and Drug Development Professionals
The homogeneity of an antibody-drug conjugate (ADC) is a critical quality attribute that significantly influences its therapeutic index, encompassing efficacy, safety, and pharmacokinetic profile. Site-specific conjugation technologies have emerged as a powerful strategy to overcome the heterogeneity associated with traditional random conjugation methods. Among these, the use of Bis-sulfone NHS Ester for disulfide re-bridging offers a compelling approach to producing more homogeneous ADCs. This guide provides an objective comparison of the homogeneity of ADCs prepared using this compound with alternative conjugation methods, supported by experimental data and detailed analytical protocols.
Superior Homogeneity with Bis-sulfone Chemistry
Bis-sulfone reagents facilitate the site-specific conjugation of payloads to antibodies by re-bridging the interchain disulfide bonds that have been selectively reduced. This process, known as disulfide re-bridging, results in a more defined and homogeneous ADC product compared to conventional methods that target lysine (B10760008) residues or use maleimide-based chemistry for cysteine conjugation.[1][2]
ADCs produced via bis-sulfone chemistry typically exhibit a desirable drug-to-antibody ratio (DAR) of 4, stemming from the four interchain disulfide bonds in a standard IgG1 antibody.[1][2] This site-specific approach minimizes the production of unconjugated antibodies and species with varying DAR values, which are common in random conjugation methods. For instance, studies have shown that bis-sulfone conjugation can yield a DAR 4 species as the predominant product, accounting for as high as 78% of the final ADC mixture.[1][2]
In contrast, traditional lysine conjugation, which targets the numerous surface-exposed lysine residues on an antibody, can lead to a highly heterogeneous mixture of ADCs with a wide range of DAR values (typically 0 to 8).[3] Similarly, conventional cysteine conjugation using maleimide (B117702) linkers after partial reduction of disulfide bonds can also result in a distribution of species with different DARs.[3]
The improved homogeneity of bis-sulfone ADCs is not only reflected in a more consistent DAR but also in potentially lower levels of aggregation. The re-bridging of the disulfide bonds helps to maintain the native structure of the antibody, which can reduce the propensity for aggregation, a common issue with ADCs, particularly those with hydrophobic payloads.[4]
Comparative Analysis of ADC Homogeneity
The homogeneity of ADCs can be quantitatively assessed using various analytical techniques. Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) are two of the most powerful and widely used methods for characterizing the DAR distribution and purity of ADC preparations.
Data Presentation
| Conjugation Method | Predominant DAR | Percentage of Main DAR Species | Unconjugated Antibody | Aggregation | Reference |
| Bis-sulfone (Disulfide Re-bridging) | 4 | Often >75% | Typically low to negligible | Generally low | [1][2] |
| Maleimide (Cysteine Conjugation) | Variable (e.g., 2, 4, 6, 8) | Lower, with broader distribution | Present | Variable | [5][6] |
| NHS Ester (Lysine Conjugation) | Broad Distribution (0-8) | Highly variable | Can be significant | Variable | [3][7] |
Note: The values presented in this table are representative and can vary depending on the specific antibody, payload, linker, and reaction conditions.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful preparation and characterization of homogeneous ADCs.
Protocol 1: ADC Preparation with this compound
This protocol outlines the steps for conjugating a payload to a monoclonal antibody using a this compound linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
This compound payload, dissolved in an organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography)
-
Reaction Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Reduction of Disulfide Bonds: Add a 5-10 fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting column equilibrated with the reaction buffer. This step is critical to prevent interference with the subsequent conjugation reaction.
-
Conjugation Reaction: Add the this compound payload solution to the reduced antibody. The molar excess of the payload will depend on the specific reactants and desired DAR. A typical starting point is a 5-10 fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 2-16 hours with gentle agitation. The optimal time and temperature should be determined empirically.
-
Quenching: Quench the reaction by adding a molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted bis-sulfone linker.
-
Purification: Purify the ADC from unconjugated payload, excess reagents, and aggregated species using a suitable chromatography method such as SEC or Protein A affinity chromatography.
Protocol 2: HIC-MS Analysis of Bis-sulfone ADCs
This protocol describes a general method for assessing the DAR distribution of a bis-sulfone conjugated ADC using Hydrophobic Interaction Chromatography coupled with Mass Spectrometry.
Instrumentation and Materials:
-
HPLC system with a UV detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the purified ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Chromatographic Separation:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Mass Spectrometry Analysis:
-
The eluent from the HIC column is directed to the mass spectrometer.
-
Acquire mass spectra in a positive ion mode, scanning a mass range appropriate for the intact ADC (e.g., m/z 2000-5000).
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each eluting species.
-
-
Data Analysis:
-
Integrate the peak areas in the HIC chromatogram corresponding to the unconjugated antibody and the different DAR species.
-
Calculate the percentage of each species and the average DAR.
-
Confirm the identity of each peak by its deconvoluted mass from the MS data.
-
Protocol 3: Native Mass Spectrometry for DAR Analysis
Native MS allows for the analysis of the intact ADC under non-denaturing conditions, providing a direct measurement of the DAR distribution.[8]
Instrumentation and Materials:
-
Mass spectrometer capable of native MS (e.g., Q-TOF or Orbitrap) with a nano-electrospray ionization (nESI) source.
-
Size Exclusion Chromatography (SEC) system for online buffer exchange (optional but recommended).
-
Volatile buffer system (e.g., 150 mM Ammonium Acetate, pH 7.0)
Procedure:
-
Sample Preparation: If not using online buffer exchange, exchange the ADC sample into the volatile buffer system using a desalting column. The final concentration should be in the range of 1-5 µM.
-
Mass Spectrometry Analysis:
-
Introduce the sample into the mass spectrometer via direct infusion or online SEC.
-
Acquire mass spectra in positive ion mode under "native" or "soft" ionization conditions. This typically involves lower cone and desolvation voltages and temperatures.
-
Acquire data over a high m/z range (e.g., 2000-8000 m/z) to accommodate the higher mass-to-charge ratios of the native-like ions.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge masses of the different ADC species.
-
Calculate the relative abundance of each DAR species from the intensities of the deconvoluted peaks to determine the DAR distribution and average DAR.
-
Visualizing the Workflow and Chemistry
To better understand the processes involved in generating and analyzing homogeneous ADCs, the following diagrams illustrate the key workflows and chemical reactions.
Caption: Experimental workflow for the preparation of a homogeneous ADC using this compound.
Caption: Chemical reaction of antibody disulfide reduction and re-bridging with a Bis-sulfone linker.
Caption: Workflow for the analysis of ADC homogeneity using Hydrophobic Interaction Chromatography (HIC).
Conclusion
The use of this compound for site-specific conjugation represents a significant advancement in the production of homogeneous ADCs. By re-bridging the native interchain disulfide bonds, this technology enables the generation of ADCs with a well-defined DAR, typically centered around 4, and minimizes the presence of undesirable unconjugated antibody and other impurities. The detailed experimental protocols and analytical workflows provided in this guide offer a robust framework for researchers to prepare and rigorously assess the homogeneity of their bis-sulfone conjugated ADCs, ultimately contributing to the development of safer and more effective targeted cancer therapies. The superior homogeneity offered by this approach is a key factor in achieving a more consistent and predictable clinical outcome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antibody Disulfide Bonds and ADCs_Hangzhou Healsun Biopharm Co.,Ltd. [en.hs-biopharm.com]
- 3. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Proteolytic Maze: A Comparative Guide to the Enzymatic Digestion of Proteins Crosslinked with Bis-sulfone NHS Esters
For researchers, scientists, and drug development professionals venturing into the realm of structural proteomics, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool to unravel protein-protein interactions and elucidate three-dimensional protein structures. Among the arsenal (B13267) of crosslinking reagents, bis-sulfone N-hydroxysuccinimide (NHS) esters, such as bis(sulfosuccinimidyl) suberate (B1241622) (BS3), are workhorses due to their amine-reactivity and water-solubility. However, the very act of crosslinking, which covalently links interacting amino acid residues, presents a significant challenge for the subsequent enzymatic digestion required for mass spectrometric analysis. This guide provides an objective comparison of enzymatic digestion strategies for proteins crosslinked with bis-sulfone NHS esters, supported by experimental data and detailed protocols to aid in the design and execution of your XL-MS experiments.
The modification of lysine (B10760008) residues by NHS-ester crosslinkers poses a conundrum for trypsin, the most commonly used protease in proteomics, which specifically cleaves C-terminal to lysine and arginine residues. This modification blocks the tryptic cleavage site, often resulting in large, difficult-to-analyze peptides and incomplete protein sequence coverage. To overcome this hurdle, alternative and supplementary digestion strategies are essential.
The Challenge of Digesting Crosslinked Proteins: Trypsin's Limitations
When a protein is crosslinked with a bis-sulfone NHS ester like BS3, the primary amine groups on lysine residues react to form stable amide bonds. This modification has two major consequences for tryptic digestion:
-
Blocked Cleavage Sites: Trypsin can no longer recognize and cleave at the modified lysine residues.
-
Generation of Large Peptides: The inability to cleave at crosslinked lysines, combined with the presence of the crosslinker itself, leads to the formation of large, complex crosslinked peptides. These large peptides can be difficult to detect and fragment effectively in a mass spectrometer.
These challenges necessitate a careful consideration of the enzymatic digestion strategy to maximize the identification of crosslinked peptides and obtain meaningful structural information.
Alternative and Enhanced Digestion Strategies
To address the limitations of trypsin, researchers have explored the use of proteases with different specificities and have developed sequential digestion protocols.
Proteinase K: The Non-Specific Alternative
Proteinase K is a broad-specificity serine protease that cleaves peptide bonds adjacent to the carboxylic group of aliphatic and aromatic amino acids. Its non-specific nature makes it an attractive alternative to trypsin for digesting crosslinked proteins, as its activity is not hindered by the modification of lysine residues.
Advantages of Proteinase K:
-
Overcomes Lysine Modification: Cleaves independently of lysine residues, allowing for digestion in regions where trypsin is ineffective.
-
Generates a "Family" of Peptides: Produces a series of related crosslinked peptides with slightly different cleavage sites, which can provide additional confidence in the identification of the crosslink.[1][2][3]
-
Improved Mass Distribution: Can result in a distribution of crosslinked peptides that is more amenable to MALDI-MS analysis.[1][2][3]
Considerations for using Proteinase K:
-
Increased Search Space: The non-specific nature of Proteinase K generates a much larger and more complex set of peptides, which can complicate database searching and data analysis.
-
Potential for Over-digestion: Careful optimization of digestion time and enzyme-to-substrate ratio is crucial to avoid excessive digestion and the generation of very small, uninformative peptides.
Sequential Digestion: A Powerful Combination
A highly effective approach to improve the digestion of crosslinked proteins is the use of sequential digestion with multiple proteases. This strategy leverages the complementary specificities of different enzymes to achieve more comprehensive protein cleavage. A common and successful combination is a primary digestion with trypsin followed by a secondary digestion with a protease of different specificity, such as elastase or AspN.
A study on the digestion of BS3-crosslinked complexes demonstrated that while trypsin alone identified 152 cross-links, a sequential digest with trypsin followed by elastase yielded a significant number of additional, complementary cross-links.[4] Research has also shown that pre-digesting with trypsin can dramatically improve the number of identified proteins when using a less specific protease like Proteinase K, in some cases by as much as 731%.[5][6]
Benefits of Sequential Digestion:
-
Increased Sequence Coverage: By using multiple proteases, a more complete picture of the protein sequence can be obtained.
-
Generation of Shorter, More Analyzable Peptides: The secondary protease can cleave the large tryptic peptides into smaller, more easily identifiable fragments.
-
Improved Identification of Crosslinks: The increased number and variety of peptides can lead to a higher number of identified crosslinked peptides.
Comparison of Digestion Strategies
| Digestion Strategy | Advantages | Disadvantages | Best Suited For |
| Trypsin Only | - Well-established protocols- Predictable cleavage sites- Extensive software support | - Inefficient for crosslinked proteins- Generates large peptides- Missed cleavages at modified lysines | - Proteins with low levels of crosslinking- Initial screening experiments |
| Proteinase K Only | - Overcomes lysine modification- Generates a "family" of related peptides for confident identification[1][2][3] | - Increased data complexity- Requires careful optimization to prevent over-digestion- Less predictable cleavage | - Highly crosslinked proteins- Investigating regions with numerous lysines |
| Sequential Digestion (e.g., Trypsin followed by Elastase/AspN) | - Maximizes peptide and crosslink identification[4][7]- Improves sequence coverage- Generates smaller, more readily analyzable peptides | - More complex workflow- Requires optimization of two digestion steps | - Comprehensive analysis of crosslinked complexes- Maximizing structural information |
Experimental Protocols
Protocol 1: In-Gel Tryptic Digestion of Crosslinked Proteins
This protocol is adapted for the digestion of crosslinked proteins separated by SDS-PAGE.
Materials:
-
Excised gel bands containing the crosslinked protein
-
Destaining solution (e.g., 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate)
-
Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylation solution (55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate)
-
Trypsin solution (e.g., 10-20 ng/µL in 50 mM ammonium bicarbonate)
-
Extraction buffer (e.g., 50% ACN / 5% formic acid)
Procedure:
-
Excise and Destain: Excise the protein band of interest from the Coomassie-stained gel. Cut the band into small pieces (approx. 1 mm³). Destain the gel pieces by washing with the destaining solution until the gel pieces are clear.
-
Reduction and Alkylation:
-
Reduce the proteins by incubating the gel pieces in reduction solution at 56°C for 45 minutes.
-
Cool to room temperature and replace the reduction solution with the alkylation solution. Incubate in the dark at room temperature for 30 minutes.
-
-
Washing and Dehydration: Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with 100% ACN until they turn white and shrink. Dry the gel pieces in a vacuum centrifuge.
-
Tryptic Digestion:
-
Rehydrate the dried gel pieces in trypsin solution on ice for 30-60 minutes.
-
Add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate at 37°C overnight.
-
-
Peptide Extraction:
-
Extract the peptides by adding extraction buffer and incubating for 15 minutes.
-
Collect the supernatant. Repeat the extraction step.
-
Pool the supernatants and dry in a vacuum centrifuge.
-
-
Sample Cleanup: Desalt the extracted peptides using a C18 ZipTip or equivalent before LC-MS/MS analysis.
Protocol 2: In-Solution Proteinase K Digestion of Crosslinked Proteins
This protocol is for the digestion of crosslinked proteins in solution.
Materials:
-
Crosslinked protein sample in a suitable buffer (e.g., ammonium bicarbonate)
-
Proteinase K solution (e.g., 1 mg/mL in water)
-
Quenching solution (e.g., 5% formic acid or PMSF)
Procedure:
-
Sample Preparation: Ensure the crosslinked protein sample is in a buffer compatible with Proteinase K activity (e.g., 50 mM ammonium bicarbonate, pH 8.0).
-
Proteinase K Digestion:
-
Add Proteinase K to the protein sample at an optimized enzyme-to-substrate ratio (e.g., 1:20 to 1:100 w/w).
-
Incubate at 37°C for a predetermined optimal time (e.g., 1-4 hours). The digestion time should be carefully optimized to achieve sufficient digestion without excessive degradation.
-
-
Quenching: Stop the digestion by adding a quenching solution to inactivate the Proteinase K. For example, acidify the sample with formic acid to a final concentration of 1-5%.
-
Sample Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge or similar method prior to LC-MS/MS analysis.
Visualizing the Workflow
To effectively navigate the complexities of an XL-MS experiment, a clear understanding of the workflow is essential. The following diagram illustrates a typical workflow for the analysis of proteins crosslinked with a this compound.
Caption: A typical workflow for crosslinking mass spectrometry.
Logical Relationship of Digestion Strategies
The choice of digestion strategy is a critical decision point in the XL-MS workflow, directly impacting the quality and comprehensiveness of the final data. The following diagram illustrates the logical relationship between the different digestion approaches.
Caption: Decision tree for choosing a digestion strategy.
Conclusion
The enzymatic digestion of proteins crosslinked with bis-sulfone NHS esters is a critical step that significantly influences the success of an XL-MS experiment. While trypsin remains a valuable tool, its limitations in cleaving modified lysine residues necessitate the use of alternative and more robust digestion strategies. The use of a non-specific protease like Proteinase K or, more powerfully, a sequential digestion approach, can dramatically improve sequence coverage and the number of identified crosslinks. The choice of the optimal digestion strategy will depend on the specific protein system under investigation and the goals of the experiment. By carefully considering the options and optimizing the experimental conditions, researchers can successfully navigate the proteolytic maze and unlock a wealth of structural information from their crosslinked samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of proteinase K nonspecific digestion for selective and comprehensive identification of interpeptide cross-links: application to prion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Proteinase K Nonspecific Digestion for Selective and Comprehensive Identification of Interpeptide Cross-links: Application to Prion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential Digestion with Trypsin and Elastase in Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
Navigating the Complex Landscape of Crosslink Analysis: A Guide to Software for Mass Spectrometry of Bis-sulfone NHS Ester Crosslinks
For researchers, scientists, and drug development professionals venturing into the structural analysis of proteins and their interactions, chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique. The use of specific cross-linkers, such as Bis-sulfone NHS Esters, provides valuable distance constraints to elucidate protein architecture. However, the successful interpretation of the complex data generated relies heavily on the choice of specialized analysis software. This guide offers a comparative overview of prominent software packages, detailing their performance based on available experimental data and providing insights into the experimental protocols that underpin these analyses.
The selection of an appropriate software tool is critical for the accurate identification of cross-linked peptides from a sea of mass spectrometry data. Key considerations include the algorithm's ability to handle the specific chemistry of the cross-linker, its performance in terms of identification accuracy and false discovery rate (FDR) control, and its usability for researchers. While direct comparative studies on Bis-sulfone NHS Ester crosslinks are limited, data from structurally analogous non-cleavable NHS ester cross-linkers like bis(sulfosuccinimidyl) suberate (B1241622) (BS3) offer valuable insights into software performance.
Software at a Glance: A Comparative Analysis
Several software packages are available for the analysis of XL-MS data, each with its own set of algorithms and features. Here, we compare some of the most widely used tools, drawing on data from studies using non-cleavable NHS ester cross-linkers.
| Software | Cross-Linker Type | Key Features | Performance Highlights (based on BS3/DSS data) | Availability |
| pLink | Non-cleavable, Cleavable | Comprehensive search engine with a robust scoring function. | In a study with a synthetic peptide library, pLink identified the highest number of correct crosslink-spectrum matches (CSMs) with a calculated FDR of 4.3% at a 5% CSM-FDR cutoff[1]. | Commercial/Academic License |
| xiSEARCH | Non-cleavable, Cleavable | Part of a suite of tools including xiFDR for robust FDR control and xiVIEW for visualization. | Demonstrated good performance in identifying cross-links with a lower calculated FDR (2.5%) at a 5% CSM-FDR cutoff in a synthetic peptide library study[1]. | Open Source |
| StavroX | Non-cleavable, Cleavable | User-friendly interface with integrated visualization tools. | In the same synthetic peptide library benchmark, StavroX identified a lower number of correct CSMs but with a very low calculated FDR of 2.4% at a 5% CSM-FDR cutoff[1]. | Free for academic use |
| MeroX | Primarily for MS-cleavable, but can handle non-cleavable | Specialized for cleavable cross-linkers but has modes for non-cleavable ones. | Performance with non-cleavable linkers like BS3 has been noted to be resource-intensive in some comparisons. | Open Source |
| XlinkX (within Proteome Discoverer) | Non-cleavable, Cleavable | Integrated into the popular Proteome Discoverer platform, offering a streamlined workflow. | Optimized for MS-cleavable cross-linkers but supports non-cleavable ones. Performance is enhanced by the rich visualization and data management features of the host platform. | Commercial |
| OpenPepXL (within OpenMS) | Non-cleavable | An open-source tool that is part of the comprehensive OpenMS framework. | Supports non-cleavable cross-linkers like BS3. | Open Source |
It is crucial to note that the performance of these software packages can be influenced by the complexity of the sample, the mass spectrometer used, and the specific search parameters employed. The false discovery rate, in particular, can vary significantly between different levels of analysis (e.g., CSM-level vs. unique cross-link level)[1].
The Experimental Foundation: A Protocol for this compound Cross-linking
The quality of the mass spectrometry data is paramount for any downstream software analysis. Below is a detailed protocol for a typical cross-linking experiment using a this compound analog, BS3, which can be adapted for other similar non-cleavable NHS ester cross-linkers.
Materials:
-
Purified protein or protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0). Avoid buffers containing primary amines like Tris.
-
Bis(sulfosuccinimidyl) suberate (BS3) or other this compound.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M ammonium (B1175870) bicarbonate).
-
Denaturing buffer (e.g., 8 M urea).
-
Reducing agent (e.g., Dithiothreitol, DTT).
-
Alkylating agent (e.g., Iodoacetamide, IAA).
-
Protease (e.g., Trypsin).
-
LC-MS/MS system.
Protocol:
-
Sample Preparation: Ensure the protein sample is at an appropriate concentration (typically in the low micromolar range) and in a cross-linking compatible buffer.
-
Cross-linking Reaction:
-
Equilibrate the BS3 cross-linker to room temperature before opening the vial to prevent moisture condensation[2].
-
Prepare a fresh stock solution of the cross-linker in an amine-free buffer.
-
Add the cross-linker to the protein sample at a molar excess (e.g., 20-fold excess) to achieve a final concentration typically in the range of 0.5 to 5 mM[2]. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for a defined period, for example, 30-60 minutes at room temperature or on ice[3].
-
-
Quenching: Stop the cross-linking reaction by adding a quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature[3].
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the cross-linked proteins by adding a denaturing buffer.
-
Reduce disulfide bonds by adding DTT and incubating at an elevated temperature.
-
Alkylate free cysteine residues by adding IAA and incubating in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea (B33335) concentration to below 2 M.
-
Add trypsin and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Desalt the peptide mixture.
-
Separate the peptides using a nano-liquid chromatography system.
-
Analyze the eluted peptides using a high-resolution mass spectrometer operating in a data-dependent acquisition mode[4].
-
Visualizing the Workflow
To better illustrate the logical flow of a typical XL-MS experiment and subsequent data analysis, the following diagram was generated using the DOT language.
References
- 1. A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Protein crosslinking and LC–MS/MS analysis [bio-protocol.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Bis-sulfone NHS Ester
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Bis-sulfone NHS Ester, a bis-alkylating labeling reagent. Adherence to these procedures is critical for laboratory safety and experimental success.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.
| Protection Type | Specific Requirement | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Impervious, compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Skin and Body Protection | Laboratory coat. | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate. | Minimizes inhalation of dust or aerosols. |
| Engineering Controls | Work should be conducted in a chemical fume hood. | Provides localized exhaust ventilation to control exposure.[1] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial for both safety and the integrity of the experiment. This reagent is typically a grey solid and should be stored at -20°C and desiccated.
Preparation and Reconstitution:
-
Acclimatization: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture, which can hydrolyze the NHS ester.
-
Solvent Selection: The reagent is soluble in organic solvents such as DMSO, DMF, DCM, THF, and Chloroform. Select a solvent appropriate for your experimental protocol.
-
Reconstitution: Under a chemical fume hood, carefully open the vial. Add the appropriate volume of anhydrous solvent to the vial to achieve the desired stock solution concentration.
-
Mixing: Gently vortex or pipette the solution to ensure the solid is fully dissolved.
-
Storage of Stock Solution: If not used immediately, aliquot the stock solution into smaller volumes and store at -20°C or below, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Use in Experimental Protocols:
This compound is a bis-alkylating labeling reagent selective for cysteine sulfur atoms from a native disulfide. It is commonly used for the covalent rebridging of disulfide bonds in proteins, such as antibodies.
A general workflow for its use involves:
-
Reduction of Disulfide Bonds: The protein of interest is treated with a reducing agent (e.g., TCEP) to break the disulfide bonds and expose the thiol groups of the cysteine residues.
-
Removal of Reducing Agent: The reducing agent is removed, typically through a desalting column or buffer exchange, to prevent interference with the labeling reaction.
-
Labeling Reaction: The this compound is added to the protein solution. The reaction is typically carried out at a specific pH and temperature for a defined period to allow for the covalent modification of the thiol groups.
-
Quenching: The reaction may be stopped by the addition of a quenching reagent.
-
Purification: The labeled protein is purified from excess reagent and byproducts.
Disposal Plan
All waste materials contaminated with this compound must be handled and disposed of as hazardous chemical waste.
-
Solid Waste: Used vials, pipette tips, and other contaminated disposable materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.
-
Disposal Compliance: Arrange for the disposal of all waste through a licensed disposal company, in accordance with local, state, and federal environmental regulations.
First Aid Measures
In the event of exposure to this compound, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists.[1] |
| Skin Contact | Immediately wash the affected skin with plenty of soap and water while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1] |
| Ingestion | Wash out the mouth with copious amounts of water. Do not induce vomiting. Seek immediate medical attention.[1] |
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation and experimentation to cleanup and emergency procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
